tert-Butyl pentanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
23361-78-6 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
tert-butyl pentanoate |
InChI |
InChI=1S/C9H18O2/c1-5-6-7-8(10)11-9(2,3)4/h5-7H2,1-4H3 |
InChI Key |
SCSLUABEVMLYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl pentanoate, a valuable ester in organic synthesis. The document details the core reaction mechanisms, offers specific experimental protocols, and presents quantitative data to inform reaction optimization.
Introduction
This compound is a carboxylic acid ester characterized by the presence of a bulky tert-butyl group. This structural feature imparts significant steric hindrance, which can be strategically employed in various synthetic applications, including as a protective group for carboxylic acids. The synthesis of tert-butyl esters, such as this compound, can be challenging due to the steric bulk of the tert-butyl alcohol and its propensity to undergo elimination reactions under acidic conditions. This guide explores the most effective methods for the synthesis of this compound, providing detailed mechanistic insights and practical experimental procedures.
Synthetic Methodologies and Mechanisms
The synthesis of this compound can be achieved through several key methodologies, each with its own advantages and mechanistic considerations. The most prominent methods include Fischer-Speier Esterification, Transesterification, and the use of Acyl Chlorides.
Fischer-Speier Esterification
Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of one of the reactants or to remove water as it is formed.[2]
Mechanism:
The mechanism of Fischer esterification involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the pentanoic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen of tert-butanol (B103910) attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst.
// Reactants PentanoicAcid [label="Pentanoic Acid"]; TertButanol [label="tert-Butanol"]; H_plus [label="H+", fontcolor="#EA4335"];
// Intermediates ProtonatedAcid [label="Protonated\nPentanoic Acid"]; TetrahedralIntermediate [label="Tetrahedral\nIntermediate"]; ProtonatedIntermediate [label="Protonated\nIntermediate"]; ProtonatedEster [label="Protonated\nEster"];
// Products TertButylPentanoate [label="this compound"]; Water [label="H2O"];
// Reaction flow PentanoicAcid -> ProtonatedAcid [label="+ H+"]; ProtonatedAcid -> TetrahedralIntermediate [label="+ tert-Butanol"]; TetrahedralIntermediate -> ProtonatedIntermediate [label="Proton Transfer"]; ProtonatedIntermediate -> ProtonatedEster [label="- H2O"]; ProtonatedEster -> TertButylPentanoate [label="- H+"]; } caption [label="Fischer-Speier Esterification Mechanism", shape=plaintext, fontcolor="#5F6368", fontsize=10];
Transesterification
Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. For the synthesis of this compound, a methyl or ethyl pentanoate can be reacted with tert-butanol in the presence of a catalyst. This method can be catalyzed by either acids or bases. Base-catalyzed transesterification, using reagents like potassium tert-butoxide, is often efficient at ambient temperatures.[3]
Mechanism (Base-Catalyzed):
-
Nucleophilic attack by the alkoxide: The tert-butoxide anion, a strong nucleophile, attacks the carbonyl carbon of the starting ester (e.g., methyl pentanoate).
-
Formation of a tetrahedral intermediate: This attack results in the formation of a tetrahedral intermediate.
-
Elimination of the leaving group: The intermediate collapses, eliminating the original alkoxide group (e.g., methoxide) to form the desired this compound.
// Reactants MethylPentanoate [label="Methyl Pentanoate"]; TertButoxide [label="tert-Butoxide", fontcolor="#EA4335"];
// Intermediate TetrahedralIntermediate [label="Tetrahedral\nIntermediate"];
// Products TertButylPentanoate [label="this compound"]; Methoxide [label="Methoxide", fontcolor="#EA4335"];
// Reaction flow MethylPentanoate -> TetrahedralIntermediate [label="+ tert-Butoxide"]; TetrahedralIntermediate -> TertButylPentanoate [label="- Methoxide"]; } caption [label="Base-Catalyzed Transesterification Mechanism", shape=plaintext, fontcolor="#5F6368", fontsize=10];
Reaction with Acyl Chloride
A highly efficient method for the synthesis of esters, particularly from sterically hindered alcohols, involves the reaction of an acyl chloride with the alcohol.[1] In this case, pentanoyl chloride is reacted with tert-butanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.
Mechanism:
-
Nucleophilic attack by the alcohol: The oxygen of tert-butanol acts as a nucleophile and attacks the electrophilic carbonyl carbon of pentanoyl chloride.
-
Formation of a tetrahedral intermediate: A tetrahedral intermediate is formed.
-
Elimination of the chloride ion: The intermediate collapses, and the chloride ion is eliminated as a good leaving group.
-
Deprotonation: The base (e.g., pyridine) removes the proton from the oxonium ion to yield the final ester product.
// Reactants PentanoylChloride [label="Pentanoyl Chloride"]; TertButanol [label="tert-Butanol"]; Pyridine [label="Pyridine"];
// Intermediate TetrahedralIntermediate [label="Tetrahedral\nIntermediate"]; ProtonatedEster [label="Protonated Ester"];
// Products TertButylPentanoate [label="this compound"]; PyridiniumChloride [label="Pyridinium Chloride"];
// Reaction flow PentanoylChloride -> TetrahedralIntermediate [label="+ tert-Butanol"]; TetrahedralIntermediate -> ProtonatedEster [label="- Cl-"]; ProtonatedEster -> TertButylPentanoate [label="+ Pyridine\n- Pyridinium+"]; } caption [label="Acyl Chloride Esterification Mechanism", shape=plaintext, fontcolor="#5F6368", fontsize=10];
Quantitative Data
While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected yields based on analogous reactions and general principles of these synthetic methods.
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer Esterification | H₂SO₄, p-TsOH | Excess tert-butanol or inert solvent (e.g., Toluene) | Reflux | 2 - 24 | 60 - 80 |
| Transesterification | Potassium tert-butoxide | Diethyl ether, THF | Room Temperature | 1 - 6 | 70 - 90 |
| Acyl Chloride Reaction | Pyridine, DMAP | Dichloromethane (B109758), THF | 0 - Room Temperature | 1 - 4 | > 90 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using the discussed methodologies.
Protocol for Fischer-Speier Esterification
Materials:
-
Pentanoic acid
-
tert-Butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add pentanoic acid (1.0 eq), tert-butanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or p-TsOH (e.g., 0.05 eq). If using a Dean-Stark trap, fill the sidearm with toluene.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected. Otherwise, reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
// Steps Reactants [label="Combine Pentanoic Acid,\ntert-Butanol, and Acid Catalyst"]; Reflux [label="Reflux Reaction Mixture\n(with optional water removal)"]; Cooldown [label="Cool to Room Temperature"]; Extraction [label="Dilute with Ether and\nPerform Aqueous Workup"]; Drying [label="Dry Organic Layer"]; Concentration [label="Concentrate under Reduced Pressure"]; Purification [label="Purify by Distillation"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Reactants -> Reflux; Reflux -> Cooldown; Cooldown -> Extraction; Extraction -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Product; } caption [label="Fischer Esterification Workflow", shape=plaintext, fontcolor="#5F6368", fontsize=10];
Protocol for Transesterification
Materials:
-
Methyl pentanoate or Ethyl pentanoate
-
Potassium tert-butoxide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl pentanoate (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 1-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
// Steps Reactants [label="Combine Methyl Pentanoate\nand Potassium tert-Butoxide in Ether"]; Reaction [label="Stir at Room Temperature"]; Quench [label="Quench with Saturated NH4Cl"]; Extraction [label="Extract with Diethyl Ether"]; Washing [label="Wash with Brine"]; Drying [label="Dry Organic Layer"]; Concentration [label="Concentrate under Reduced Pressure"]; Purification [label="Purify by Distillation"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Reactants -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Washing; Washing -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Product; } caption [label="Transesterification Workflow", shape=plaintext, fontcolor="#5F6368", fontsize=10];
Protocol for Reaction with Acyl Chloride
Materials:
-
Pentanoyl chloride
-
tert-Butanol
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butanol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of pentanoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
// Steps Reactants [label="Combine tert-Butanol and\nPyridine in DCM"]; Addition [label="Slowly Add Pentanoyl Chloride at 0 °C"]; Reaction [label="Stir at Room Temperature"]; Workup [label="Dilute and Perform\nAqueous Workup"]; Drying [label="Dry Organic Layer"]; Concentration [label="Concentrate under Reduced Pressure"]; Purification [label="Purify by Distillation"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Reactants -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Product; } caption [label="Acyl Chloride Reaction Workflow", shape=plaintext, fontcolor="#5F6368", fontsize=10];
Conclusion
The synthesis of this compound can be effectively achieved through several established methods. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. The reaction of pentanoyl chloride with tert-butanol generally offers the highest yields and shortest reaction times. Fischer esterification provides a more atom-economical approach, while transesterification can be a mild and efficient alternative. The detailed mechanisms and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
tert-butyl pentanoate physical properties
An In-depth Technical Guide to the Physical Properties of tert-Butyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of this compound. It is important to note that while data for its isomer, n-butyl pentanoate, is readily available, specific experimental values for this compound are less common in published literature. This document compiles the available data for this compound and presents standard experimental protocols for its synthesis and the determination of its key physical characteristics.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Synonyms: Pentanoic acid, 1,1-dimethylethyl ester
-
SMILES: CCCCC(=O)OC(C)(C)C[1]
-
InChIKey: SCSLUABEVMLYEA-UHFFFAOYSA-N[1]
Quantitative Physical Properties
The following table summarizes the available quantitative data for this compound. For comparative purposes, the properties of the straight-chain isomer, n-butyl pentanoate, are also provided.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 158.24 g/mol | [1][2] |
| CAS Number | 23361-78-6 | [1] |
| Kovats Retention Index (Standard non-polar column) | 957 | [1] |
| Kovats Retention Index (Standard polar column) | 1135 | [1] |
Table 2: Physical Properties of n-Butyl Pentanoate (Isomer for Comparison)
| Property | Value | Source |
| Molecular Weight | 158.24 g/mol | [3][4] |
| CAS Number | 591-68-4 | [3][5][6][7] |
| Boiling Point | 186-187 °C | [3][8][9] |
| Melting Point | -92.8 °C | [8][10] |
| Density | 0.868 g/mL at 25 °C | [3][9] |
| Refractive Index | n20/D 1.412 | [8][9] |
| Water Solubility | 83.87 mg/L at 25 °C | [8] |
| Flash Point | 66.7 °C (152 °F) | [8][9] |
Experimental Protocols
Detailed experimental methodologies are crucial for the synthesis and characterization of chemical compounds. The following sections provide protocols for the synthesis of this compound and the determination of its fundamental physical properties.
Synthesis of this compound via Transesterification
This protocol is adapted from general procedures for the synthesis of tert-butyl esters using sodium tert-butoxide.
Objective: To synthesize this compound from a simple pentanoate ester (e.g., methyl pentanoate or ethyl pentanoate) via a transesterification reaction.
Materials:
-
Methyl pentanoate (or ethyl pentanoate)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (B28343)
-
5% Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes/Ethyl Acetate (B1210297) solvent system
Procedure:
-
Reaction Setup: To a stirred suspension of sodium tert-butoxide (2.5 equivalents) in anhydrous toluene (5 mL per 1 mmol of ester), add the starting ester (e.g., methyl pentanoate, 1.0 equivalent).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-4 hours.[11]
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding 5% HCl solution until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield pure this compound.
Determination of Boiling Point
Objective: To determine the boiling point of purified this compound at atmospheric pressure.
Method: Simple Distillation
Materials:
-
Purified this compound
-
Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)
-
Heating mantle
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Place 5-10 mL of the purified this compound and a few boiling chips into the distilling flask.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: Gently heat the flask using a heating mantle.
-
Data Collection: Record the temperature when the liquid begins to boil and a steady condensation is observed in the condenser. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature plateau during distillation.
Determination of Density
Objective: To determine the density of this compound at a specified temperature (e.g., 25 °C).
Method: Pycnometer Method
Materials:
-
Purified this compound
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance (accurate to 0.0001 g)
-
Constant temperature water bath
Procedure:
-
Measure Mass of Empty Pycnometer: Clean, dry, and weigh the empty pycnometer.
-
Fill with Water: Fill the pycnometer with deionized water and place it in a constant temperature water bath until it reaches thermal equilibrium. Record the temperature. Dry the outside of the pycnometer and weigh it.
-
Calculate Volume: Calculate the exact volume of the pycnometer using the known density of water at the measured temperature.
-
Fill with Sample: Empty and thoroughly dry the pycnometer. Fill it with the this compound sample and allow it to reach thermal equilibrium in the water bath.
-
Measure Mass of Filled Pycnometer: Dry the outside and weigh the filled pycnometer.
-
Calculate Density: The density of the sample is the mass of the sample (mass of filled pycnometer - mass of empty pycnometer) divided by the volume of the pycnometer.
Determination of Refractive Index
Objective: To measure the refractive index of this compound.
Method: Abbe Refractometer
Materials:
-
Purified this compound
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper
-
Lens paper and ethanol
Procedure:
-
Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Temperature Control: Set the desired temperature (typically 20 °C or 25 °C) using the water circulator connected to the refractometer prisms.
-
Sample Application: Place a few drops of the this compound sample onto the clean, dry prism surface.
-
Measurement: Close the prisms, and while looking through the eyepiece, adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the scale. Record the value along with the measurement temperature (e.g., n²⁰/D, where 20 is the temperature and D refers to the sodium D-line).
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the synthesized this compound and confirm its identity.
Materials:
-
Synthesized this compound sample
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)
-
GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar dimethylpolysiloxane column).[12]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in the chosen solvent.
-
Instrument Setup: Set up the GC-MS method.
-
Injector: Set to a temperature of ~250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of ~280 °C.
-
Carrier Gas: Use helium at a constant flow rate.
-
MS Detector: Set to scan a mass range appropriate for the compound and potential impurities (e.g., m/z 40-300).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Purity: Analyze the resulting chromatogram. The purity can be estimated by the relative area percent of the main peak corresponding to this compound.
-
Identity Confirmation: Analyze the mass spectrum of the main peak. The fragmentation pattern should be consistent with the structure of this compound, with characteristic fragments such as m/z 57 corresponding to the tert-butyl cation.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for physical property determination.
References
- 1. This compound | C9H18O2 | CID 520048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molport.com [molport.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Pentanoic acid, butyl ester (CAS 591-68-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Pentanoic acid, butyl ester [webbook.nist.gov]
- 6. Pentanoic acid, butyl ester [webbook.nist.gov]
- 7. Pentanoic acid, butyl ester [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. 591-68-4 CAS MSDS (BUTYL VALERATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Showing Compound Butyl pentanoate (FDB020017) - FooDB [foodb.ca]
- 11. rsc.org [rsc.org]
- 12. Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of tert-Butyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl pentanoate. It is designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development. This document collates available data on its molecular structure, physical characteristics, and reactivity. Detailed experimental protocols for its synthesis are provided, alongside a discussion of the role of the tert-butyl group in medicinal chemistry.
Core Chemical Properties
This compound, also known as tert-butyl valerate, is the ester formed from pentanoic acid and tert-butanol (B103910). Its structure features a five-carbon carboxylic acid backbone and a bulky tert-butyl group attached to the ester oxygen. This tert-butyl group imparts significant steric hindrance, which influences the molecule's reactivity and physical properties.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Synonyms | tert-Butyl valerate, Pentanoic acid, 1,1-dimethylethyl ester | --INVALID-LINK--[1] |
| CAS Number | 23361-78-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₁₈O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 158.24 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | CCCCC(=O)OC(C)(C)C | --INVALID-LINK--[1] |
| InChI Key | SCSLUABEVMLYEA-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Table 2: Experimental and Predicted Physical Properties of this compound
| Property | Value | Notes | Source |
| Boiling Point | Not available | Data for the isomer, n-butyl pentanoate, is 186-187 °C.[2][3] | |
| Melting Point | Not available | Data for the isomer, n-butyl pentanoate, is -92.8 °C.[3] | |
| Density | Not available | Data for the isomer, n-butyl pentanoate, is 0.868 g/mL at 25 °C.[2][3] | |
| Water Solubility | Predicted to be low | Esters with similar chain lengths have low water solubility.[3] | |
| Kovats Retention Index | Standard non-polar: 957, Standard polar: 1135 | Experimental data from gas chromatography. | --INVALID-LINK--[1] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several established methods for forming tert-butyl esters. Due to the steric hindrance of the tert-butyl group and the secondary nature of the alcohol, direct Fischer esterification can be challenging. More robust methods are often employed.
Synthesis via Acid Chloride
A general and effective method for the synthesis of tert-butyl esters involves the reaction of an acid chloride with tert-butanol in the presence of a base to neutralize the HCl byproduct.[4]
Caption: Synthesis of this compound from pentanoyl chloride.
Experimental Protocol: Synthesis of this compound from Pentanoyl Chloride
-
Preparation of Pentanoyl Chloride: To a round-bottom flask, add pentanoic acid. Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) at room temperature with stirring. Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases. Distill the crude product to obtain pure pentanoyl chloride.
-
Esterification: In a separate flask equipped with a stirrer and a dropping funnel, dissolve tert-butanol (1.0 equivalent) and pyridine (1.1 equivalents) in a dry, inert solvent such as diethyl ether or dichloromethane. Cool the mixture in an ice bath.
-
Slowly add the prepared pentanoyl chloride (1.0 equivalent) to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Reactivity of the Ester Group
The tert-butyl ester is known for its stability under neutral and basic conditions. However, it is readily cleaved under acidic conditions to yield the corresponding carboxylic acid and isobutylene. This lability in the presence of acid is a key feature in its use as a protecting group in organic synthesis.
References
An In-Depth Technical Guide to the Spectral Data of Tert-Butyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl pentanoate. The information is presented to support compound identification, characterization, and quality control in research and development settings.
Introduction
This compound (C₉H₁₈O₂) is an ester known for its characteristic fruity aroma.[1] As with any synthesized or isolated compound, confirmation of its chemical structure and purity is paramount. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound, along with generalized experimental protocols for data acquisition.
Data Presentation
The following tables summarize the key quantitative spectral data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CH₃ (terminal) | ~0.9 | Triplet | |
| (CH₂)₂ | ~1.3-1.6 | Multiplet | |
| CH₂ (α to C=O) | ~2.2 | Triplet | |
| C(CH₃)₃ | ~1.4 | Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Atom | Chemical Shift (δ) ppm |
| C =O | ~173 |
| C (CH₃)₃ | ~80 |
| C H₂ (α to C=O) | ~35 |
| C H₂ (β to C=O) | ~27 |
| C H₂ (γ to C=O) | ~22 |
| C ( C H₃)₃ | ~28 |
| C H₃ (terminal) | ~14 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1260 | Strong | C-O stretch (ester) |
| ~1150 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment |
| 158 | Low | [M]⁺ (Molecular Ion) |
| 103 | Moderate | [M - C₄H₉]⁺ |
| 85 | High | [CH₃(CH₂)₃CO]⁺ |
| 57 | Very High (Base Peak) | [C₄H₉]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented. Actual parameters may vary depending on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed.
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.8 mL) in a clean, dry NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the molecule.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A greater number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
A drop of liquid this compound is placed between two clean, dry salt plates (e.g., NaCl or KBr).
-
The plates are pressed together to form a thin, uniform film.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and H₂O.
-
The prepared sample is placed in the spectrometer's sample holder.
-
The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Instrumentation and Data Acquisition:
-
Spectrometer: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Procedure:
-
A dilute solution of this compound is injected into the GC, where it is vaporized and separated from any impurities.
-
The separated compound enters the mass spectrometer's ion source, where it is bombarded with electrons, causing ionization and fragmentation.
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Mandatory Visualizations
Logical Relationship of Spectroscopic Analysis
References
An In-depth Technical Guide to tert-Butyl Pentanoate (CAS 23361-78-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl pentanoate (CAS 23361-78-6), also known as pentanoic acid, 1,1-dimethylethyl ester, is a carboxylate ester characterized by a pentanoyl group attached to a tert-butyl group. While extensive biological data for this specific compound is limited, its structural components—a short-chain fatty acid (SCFA) moiety and a tert-butyl group—suggest potential biological activities analogous to other well-studied SCFAs and tert-butylated compounds. SCFAs like butyrate (B1204436) and propionate (B1217596) are known to play significant roles in cellular signaling, including the modulation of inflammatory and cell proliferation pathways.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known experimental data for this compound and presents detailed experimental protocols for its synthesis and potential biological evaluation, drawing parallels with related short-chain fatty acid esters.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and analytical characterization.
Table 1: Physicochemical Properties of this compound [7]
| Property | Value |
| CAS Number | 23361-78-6 |
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | This compound |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Not available |
Table 2: Spectroscopic Data for this compound [7]
| Technique | Key Data Points |
| GC-MS | Kovats Retention Index (Standard non-polar): 957Kovats Retention Index (Standard polar): 1135 |
| ¹³C NMR | Spectral data available in public databases.[7] |
| IR (Vapor Phase) | Spectral data available in public databases.[7] |
Experimental Protocols
Detailed methodologies for the synthesis and in vitro evaluation of this compound are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific research needs.
Synthesis of this compound
A common method for the synthesis of tert-butyl esters is the acid-catalyzed esterification of a carboxylic acid with tert-butanol (B103910) or the reaction with isobutylene. A general procedure is outlined below.[8]
Protocol 1: Acid-Catalyzed Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentanoic acid (1 equivalent) in a suitable solvent such as dichloromethane.
-
Addition of Reagents: Add tert-butanol (1.2 equivalents) to the solution.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
General workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.5%) for 24, 48, or 72 hours. Include vehicle control wells.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Experimental workflow for the in vitro MTT cytotoxicity assay.
In Vitro Anti-Inflammatory Activity Assessment
The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of inflammatory mediators in stimulated immune cells, such as macrophages.
Protocol 3: Inhibition of Nitric Oxide Production in Macrophages
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.
-
Data Analysis: Determine the percentage of inhibition of nitric oxide production compared to the LPS-stimulated control.
Potential Biological Activities and Signaling Pathways
While direct experimental evidence for this compound is lacking, the biological activities of related short-chain fatty acids (SCFAs) provide a strong basis for hypothesizing its potential effects. SCFAs are known to modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.[3][4][5][6]
Table 3: Potential Biological Activities based on Analogy to Short-Chain Fatty Acid Esters
| Biological Activity | Cell Line(s) | Observed Effect of Analogous SCFAs | Reference(s) |
| Anticancer | Breast cancer cell lines (MCF-7, MDA-MB-231), Colon cancer cell line (HT29) | Inhibition of cell proliferation, induction of apoptosis. | [5][10] |
| Anti-inflammatory | Macrophage cell lines (RAW 264.7), Endothelial cells | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), suppression of NF-κB activation. | [2][4][11] |
Hypothetical Signaling Pathway Modulation
Based on the known mechanisms of SCFAs, this compound may influence key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[1][2][12] SCFAs can inhibit histone deacetylases (HDACs) or activate G-protein coupled receptors (GPCRs), leading to downstream effects on gene expression.[11][13]
References
- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of short chain fatty acids in IFN-gamma-stimulated RAW 264.7 murine macrophage cells: involvement of NF-kappaB and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The roles and applications of short-chain fatty acids derived from microbial fermentation of dietary fibers in human cancer [frontiersin.org]
- 4. Regulation of Inflammation by Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential antitumor effects of short-chain fatty acids in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Effects of Gut Microbiota-Derived Short-Chain Fatty Acids in Cancers [jmb.or.kr]
- 7. This compound | C9H18O2 | CID 520048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Effects of short-chain fatty acids on growth and differentiation of the human colon-cancer cell line HT29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short Chain Fatty Acid Acetate Increases TNFα-Induced MCP-1 Production in Monocytic Cells via ACSL1/MAPK/NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs [frontiersin.org]
tert-butyl pentanoate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and molecular characteristics of tert-butyl pentanoate.
Core Data
This compound is an ester with the molecular formula C9H18O2.[1][2] Its molecular weight is approximately 158.24 g/mol .[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C9H18O2 | [1][2] |
| Molecular Weight | 158.24 g/mol | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Water Solubility | Data not available | |
| Kovats Retention Index (Standard non-polar) | 957 | [1] |
| Kovats Retention Index (Standard polar) | 1135 | [1] |
Synthesis Protocol: Fischer Esterification
The synthesis of this compound can be achieved via a Fischer esterification reaction between pentanoic acid and tert-butanol, using a strong acid as a catalyst. This method is a common and effective way to produce esters.[3][4][5] The following protocol is a generalized procedure based on established methods for the synthesis of tert-butyl esters.[6][7][8]
Materials:
-
Pentanoic acid
-
tert-Butanol (in excess)
-
Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)[4]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine pentanoic acid and an excess of tert-butanol. The use of excess alcohol helps to drive the equilibrium towards the formation of the ester.[4][5]
-
Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid. The reaction is exothermic, so the acid should be added cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction should be refluxed for several hours to ensure it proceeds to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as the evolution of carbon dioxide gas can cause pressure buildup.
-
Workup - Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers and wash them with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Purification: Filter to remove the drying agent and then remove the solvent using a rotary evaporator. The crude this compound can be further purified by distillation.
Molecular Weight Calculation
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms, as dictated by its molecular formula.
Caption: Logical workflow for calculating the molecular weight of this compound.
References
- 1. This compound | C9H18O2 | CID 520048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Molport-020-664-335 | Novel [molport.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. A Modified Procedure for Synthesis of tert-Butyl Carboxylates [jstage.jst.go.jp]
- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. thieme-connect.com [thieme-connect.com]
Navigating the Solubility Landscape of tert-Butyl Pentanoate in Organic Solvents: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction: Tert-butyl pentanoate, a carboxylic ester, possesses a molecular structure that suggests a favorable solubility profile in a range of organic solvents. Understanding its solubility is paramount for its application in various scientific and industrial domains, including chemical synthesis, formulation development, and as a potential component in drug delivery systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the lack of readily available quantitative data by leveraging established principles of chemical solubility and data from analogous compounds. This guide also outlines detailed experimental protocols for determining solubility to empower researchers in generating precise data for their specific applications.
While specific quantitative solubility data for this compound is not extensively documented in publicly accessible literature, its structural features—a five-carbon chain and a bulky tert-butyl group—indicate that it is a non-polar compound. Following the principle of "like dissolves like," this compound is expected to be readily soluble in non-polar and weakly polar organic solvents, while exhibiting limited solubility in highly polar solvents. Esters are generally known to be soluble in a variety of organic solvents[1][2].
Predicted Solubility Profile
Based on its chemical structure and the general behavior of similar esters, the solubility of this compound can be predicted as follows:
-
High Solubility: Expected in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), as well as in moderately polar solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and chlorinated hydrocarbons (e.g., dichloromethane, chloroform).
-
Moderate to Good Solubility: Likely in ketones (e.g., acetone, methyl ethyl ketone) and other esters (e.g., ethyl acetate).
-
Low to Negligible Solubility: Expected in highly polar protic solvents like water and, to a lesser extent, in short-chain alcohols such as methanol (B129727) and ethanol. The bulky tert-butyl group can sterically hinder interactions with the hydroxyl groups of these solvents.
Quantitative Solubility of Structurally Similar Esters
To provide a quantitative perspective, the following table summarizes the solubility data for esters with structural similarities to this compound in various common organic solvents. This data serves as a valuable proxy for estimating the behavior of this compound.
| Ester | Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Butyl Acetate | Water | 20 | ~0.5 |
| Ethanol | Miscible | Miscible | |
| Diethyl Ether | Miscible | Miscible | |
| Methyl Pentanoate | Water | 25 | 0.47 |
| Acetone | Miscible | Miscible | |
| Benzene | Miscible | Miscible | |
| Ethyl Pentanoate | Water | 20 | 0.23 |
| Ethanol | Miscible | Miscible | |
| Diethyl Ether | Miscible | Miscible | |
| tert-Butyl Acetate | Water | 25 | 1.2 |
| Ethanol | Miscible | Miscible | |
| Acetone | Miscible | Miscible |
Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data of this compound in specific solvent systems, the following experimental protocols are recommended.
Key Experimental Method: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[3]
Methodology:
-
Preparation: A surplus amount of this compound (the solute) is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a flask or vial). The use of a surplus of the solute is crucial to ensure that a saturated solution is achieved.
-
Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature must be carefully controlled and monitored throughout the experiment.
-
Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed for a sufficient time to allow for the complete separation of the undissolved solute from the saturated solution. Centrifugation can be employed to expedite this process.
-
Sampling and Analysis: A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any undissolved solute. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as:
-
Gas Chromatography (GC): Ideal for volatile compounds like esters. A calibration curve is prepared using standard solutions of known concentrations.
-
High-Performance Liquid Chromatography (HPLC): Can be used if the ester is derivatized or if a suitable detector is available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used by integrating the signal of a characteristic proton of this compound against an internal standard of known concentration.[4]
-
-
Calculation: The solubility is calculated from the determined concentration and expressed in appropriate units, such as g/100g of solvent, mol/L, or mass fraction.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents remains sparse in the literature, a strong theoretical basis and data from analogous esters suggest high solubility in non-polar and moderately polar organic solvents. For applications in research and drug development where precise solubility is critical, the detailed experimental protocols provided in this guide will enable the generation of reliable and accurate data. This foundational understanding of solubility is essential for the effective utilization of this compound in various scientific endeavors.
References
stability of tert-butyl pentanoate under acidic conditions
An In-depth Technical Guide to the Stability of Tert-Butyl Pentanoate Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl esters, including this compound, are valuable protecting groups for carboxylic acids in organic synthesis. Their utility stems from their high stability under neutral and basic conditions, contrasted with their controlled cleavage under acidic conditions.[1] This lability to acid is a cornerstone of their application in complex molecular syntheses, particularly in the fields of peptide and nucleotide chemistry where selective deprotection is paramount.[2] This guide provides a comprehensive overview of the , detailing the mechanism of its hydrolysis, factors influencing its stability, quantitative kinetic data from analogous systems, and detailed experimental protocols for its cleavage.
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of tert-butyl esters, such as this compound, proceeds through a unique unimolecular mechanism known as the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway.[3] This mechanism is distinct from the bimolecular AAC2 pathway typically observed for the hydrolysis of less sterically hindered esters. The key feature of the AAL1 mechanism is the formation of a stable tertiary carbocation intermediate.
The process can be delineated into the following steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺). This initial step increases the electrophilicity of the carbonyl carbon.[1][4]
-
Formation of a Stable Tert-Butyl Cation: The protonated ester undergoes unimolecular cleavage of the alkyl-oxygen bond. This step is the rate-determining step and results in the formation of a resonance-stabilized carboxylic acid and a stable tert-butyl carbocation. The stability of this tertiary carbocation is the primary reason for the prevalence of the AAL1 mechanism.
-
Deprotonation and Product Formation: The tert-butyl cation can then undergo one of two pathways: reaction with a nucleophile (such as water) to form tert-butanol, or elimination of a proton to form isobutylene.[3][5] The carboxylic acid is liberated after deprotonation.
Factors Influencing Stability
The is influenced by several factors:
-
Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rate of hydrolysis by increasing the equilibrium concentration of the protonated ester. A wide range of acids can be employed for the cleavage of tert-butyl esters, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid.[3]
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. For sensitive substrates, deprotection is often carried out at room temperature or below to minimize side reactions.
-
Solvent: The choice of solvent can influence the reaction rate. Protic solvents can participate in the reaction, while aprotic solvents like dichloromethane (B109758) (DCM) are commonly used as co-solvents with strong acids like TFA.[2]
-
Steric Hindrance: While the tert-butyl group itself directs the AAL1 mechanism, increased steric hindrance around the carbonyl group of the pentanoate moiety could potentially have a minor effect on the rate of protonation, though this effect is generally considered to be small.
-
Electronic Effects: The electronic nature of the acyl group can influence the rate of hydrolysis. However, for simple alkyl chains like pentanoate, this effect is minimal compared to the dominant effect of the tert-butyl group.
Quantitative Data on Hydrolysis Rates
| Ester | Conditions | Second-Order Rate Constant (k₂) | Activation Energy (Ea) | Reference |
| tert-Butyl Formate (B1220265) | Dilute HCl, 25°C | 59.8 x 10⁻⁴ L mol⁻¹ s⁻¹ | - | |
| tert-Butyl Formate | Dilute HCl, 76.15°C | 0.082 L mol⁻¹ s⁻¹ | 29 kcal/mol | [6] |
| tert-Butyl Formate | Dilute HCl, 86.22°C | 0.261 L mol⁻¹ s⁻¹ | 29 kcal/mol | [6] |
| tert-Butyl Acetate (B1210297) | Dilute acid, 25°C | 1.34 x 10⁻⁴ L mol⁻¹ s⁻¹ | 27.6 kcal/mol | [6] |
Note: The rate constants for tert-butyl formate are significantly higher than for tert-butyl acetate, which is an exception to the general trend for ester hydrolysis and is attributed to the unique electronic properties of the formyl group.[7] The rate for this compound is expected to be closer to that of tert-butyl acetate.
Experimental Protocols
The following are generalized protocols for the acid-catalyzed hydrolysis of tert-butyl esters. The optimal conditions may vary depending on the specific substrate and the desired selectivity.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a common and effective method for the cleavage of tert-butyl esters.
Materials:
-
tert-Butyl ester substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane (e.g., 0.1 M).
-
To the stirred solution, add an equal volume of trifluoroacetic acid at room temperature. The DCM:TFA ratio can range from 1:1 to 1:4 depending on the substrate's sensitivity.[2]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
The crude carboxylic acid can be purified by an appropriate method, such as recrystallization or column chromatography. If the product is sufficiently pure, it can be used directly in the next step.
Protocol 2: Selective Deprotection using Zinc Bromide (ZnBr₂)
This method can be useful for substrates with other acid-labile protecting groups where milder conditions are required.
Materials:
-
tert-Butyl ester substrate
-
Dichloromethane (DCM), anhydrous
-
Zinc bromide (ZnBr₂), anhydrous
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane (e.g., 0.2 M).
-
Add zinc bromide (typically 1.5 to 5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours depending on the substrate.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid as needed.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the acid-catalyzed hydrolysis of a tert-butyl ester, including reaction setup, monitoring, and workup.
Conclusion
This compound, like other tert-butyl esters, exhibits a well-defined stability profile, being robust under neutral and basic conditions while readily cleaved under acidic conditions via the AAL1 mechanism. The rate of this hydrolysis is influenced by factors such as acid strength, temperature, and solvent. While specific kinetic data for this compound is scarce, information from analogous esters provides a reliable framework for predicting its behavior. The experimental protocols provided offer robust starting points for the efficient and selective deprotection of this compound in various synthetic contexts. A thorough understanding of these principles is essential for researchers and professionals in drug development and organic synthesis to effectively utilize the tert-butyl ester as a protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. benchchem.com [benchchem.com]
Stability of tert-Butyl Pentanoate Under Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl esters are frequently employed as protecting groups for carboxylic acids in multi-step organic synthesis, particularly in pharmaceutical development. Their utility stems from a marked stability under a range of chemical conditions, most notably in basic media. This technical guide provides an in-depth analysis of the stability of tert-butyl pentanoate, a representative tert-butyl ester, under basic conditions. We will explore the mechanistic basis for its stability, present comparative data, and provide detailed experimental protocols for its evaluation.
Introduction
The selection of an appropriate protecting group is a critical consideration in the strategic design of complex molecule synthesis. An ideal protecting group should be readily introduced, stable to a variety of reaction conditions, and selectively removable under mild conditions. tert-Butyl esters fulfill these criteria for the protection of carboxylic acids, exhibiting exceptional stability towards nucleophilic attack and basic hydrolysis.[1][2] This stability is a direct consequence of the steric hindrance imparted by the bulky tert-butyl group. This guide will focus on this compound as a model compound to explore the factors governing the stability of tert-butyl esters in basic environments.
Mechanistic Insights into Ester Hydrolysis
The base-catalyzed hydrolysis of esters, also known as saponification, typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[3] This mechanism, illustrated below, involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester.
The BAC2 Mechanism and the Role of Steric Hindrance
The stability of this compound under basic conditions can be primarily attributed to the steric hindrance presented by the tert-butyl group. The bulky nature of this group physically impedes the approach of the hydroxide nucleophile to the carbonyl carbon, thereby significantly slowing down the rate-determining step of the BAC2 mechanism.
Caption: BAC2 hydrolysis mechanism and the effect of steric hindrance.
Quantitative Data and Comparative Stability
| Ester | Relative Rate of Saponification (Ethyl Acetate = 1) |
| Ethyl Acetate | 1.0 |
| n-Propyl Acetate | 0.6 |
| Isopropyl Acetate | 0.1 |
| tert-Butyl Acetate | ~0.01 |
Note: The data presented are generalized from various sources for illustrative purposes and to highlight the trend in reactivity.
As the data indicates, increasing steric bulk around the ester's oxygen atom dramatically decreases the rate of hydrolysis. The tert-butyl group, being the most sterically demanding, results in a significantly lower reaction rate compared to less hindered analogues.
Experimental Protocols for Stability Assessment
For researchers needing to quantify the stability of this compound under specific basic conditions, the following experimental protocol for determining the rate of saponification can be adapted.
General Experimental Workflow
The workflow for assessing the stability involves reacting the ester with a base and monitoring the disappearance of the ester or the appearance of a product over time.
Caption: General experimental workflow for stability assessment.
Detailed Methodology
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
A suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol (B145695) or THF to ensure solubility)
-
A constant temperature bath
-
Volumetric flasks, pipettes, and burettes
-
A quenching agent (e.g., a standard solution of hydrochloric acid)
-
An analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent system.
-
Prepare a stock solution of NaOH of a known concentration in the same solvent system. The concentration of NaOH should be significantly higher than that of the ester to ensure pseudo-first-order kinetics.
-
-
Reaction Setup:
-
Equilibrate both the ester and the base solutions in the constant temperature bath to the desired reaction temperature (e.g., 25°C, 50°C).
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by mixing known volumes of the pre-heated ester and base solutions in a reaction vessel. Start a timer immediately upon mixing.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction in the aliquot by adding it to a known volume of a standard HCl solution. This will neutralize the NaOH and stop the hydrolysis.
-
-
Analysis:
-
Analyze the quenched samples to determine the concentration of this compound remaining. GC-FID is a suitable technique for this purpose. An internal standard should be used for accurate quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln[Ester]) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
-
Calculation of the Second-Order Rate Constant:
-
The second-order rate constant (k) can be calculated from the pseudo-first-order rate constant (k') and the concentration of the base: k = k' / [[OH⁻]].
-
Conclusion
This compound, and tert-butyl esters in general, exhibit a high degree of stability under basic conditions. This stability is a direct result of the steric hindrance imposed by the bulky tert-butyl group, which significantly retards the rate of the BAC2 hydrolysis mechanism. While specific kinetic data for this compound is scarce, its high stability is a well-established principle in organic chemistry, making it an excellent choice as a protecting group for carboxylic acids in syntheses that involve basic reaction steps. For applications requiring precise quantification of this stability, the provided experimental protocols offer a robust framework for determining the hydrolysis kinetics under specific conditions.
References
theoretical yield calculation for tert-butyl pentanoate synthesis
An In-depth Technical Guide on the Theoretical Yield Calculation for the Synthesis of tert-Butyl Pentanoate
Introduction
In the realm of synthetic chemistry, particularly within pharmaceutical and materials science, the precise quantification of reaction outcomes is paramount. The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming 100% reaction efficiency.[1] Its calculation is a critical first step in evaluating the efficacy of a synthetic protocol, enabling researchers to determine the percent yield and subsequently optimize reaction conditions.
This technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of this compound. It is designed for researchers, chemists, and drug development professionals, offering a detailed examination of the underlying chemical reaction, a step-by-step calculation protocol, and a representative experimental procedure.
Synthesis of this compound: The Fischer-Speier Esterification
The synthesis of this compound is commonly achieved through the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] In this case, pentanoic acid reacts with tert-butanol (B103910) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to produce this compound and water.
The reaction is an equilibrium process.[2] To drive the reaction toward the formation of the ester product, an excess of one reactant (typically the less expensive one, the alcohol) is often used, or a product (water) is removed as it forms.[2][4]
The balanced chemical equation for this reaction is:
C₅H₁₀O₂ (Pentanoic Acid) + C₄H₁₀O (tert-Butanol) ⇌ C₉H₁₈O₂ (this compound) + H₂O (Water)
This 1:1 stoichiometric ratio between the carboxylic acid and the alcohol is the foundation for the theoretical yield calculation.
Quantitative Data for Theoretical Yield Calculation
Accurate calculation of the theoretical yield requires precise data on the physical and chemical properties of the reactants and the product. This data is summarized in the table below.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL at 20°C) |
| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | 0.939 |
| tert-Butanol | C₄H₁₀O | 74.12 | 0.781 |
| This compound | C₉H₁₈O₂ | 158.24 | 0.858 |
Data sourced from publicly available chemical databases.
Step-by-Step Theoretical Yield Calculation
The calculation of the theoretical yield is a systematic process that involves identifying the limiting reactant—the reactant that will be completely consumed first and thus determines the maximum amount of product that can be formed.[1][5]
The Calculation Workflow
The logical progression from starting materials to the final theoretical yield is illustrated in the workflow diagram below. This process ensures that the calculation is based on the reactant that stoichiometrically limits the reaction's output.
Caption: Logical workflow for theoretical yield calculation.
Worked Example
Let's assume a researcher starts an experiment with 10.0 mL of pentanoic acid and 15.0 mL of tert-butanol . The following table details the calculation process.
| Step | Parameter | Pentanoic Acid | tert-Butanol | Calculation Details |
| 1 | Initial Volume (mL) | 10.0 | 15.0 | Given |
| 2 | Density (g/mL) | 0.939 | 0.781 | From Table 1 |
| 3 | Mass (g) | 9.39 | 11.72 | Mass = Volume × Density |
| 4 | Molar Mass ( g/mol ) | 102.13 | 74.12 | From Table 1 |
| 5 | Moles (mol) | 0.092 | 0.158 | Moles = Mass / Molar Mass |
| 6 | Stoichiometric Ratio | 1 | 1 | From balanced equation |
| 7 | Limiting Reactant | Yes | No | 0.092 moles is less than 0.158 moles. Pentanoic acid will be consumed first. |
| 8 | Moles of Product Formed (mol) | - | - | Moles of Product = Moles of Limiting Reactant = 0.092 mol |
| 9 | Molar Mass of Product ( g/mol ) | - | - | Molar mass of this compound is 158.24 g/mol |
| 10 | Theoretical Yield (g) | - | - | 14.56 g (0.092 mol × 158.24 g/mol ) |
In this example, the theoretical yield of this compound is 14.56 grams .
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification.
Materials and Equipment
-
Chemicals: Pentanoic acid, tert-butanol, concentrated sulfuric acid (H₂SO₄), diethyl ether (or other suitable extraction solvent), saturated sodium bicarbonate (NaHCO₃) solution, brine (saturated NaCl solution), anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask (50 mL or 100 mL), reflux condenser, heating mantle, magnetic stirrer and stir bar, separatory funnel, beaker, Erlenmeyer flask, distillation apparatus.
Procedure
-
Reactant Setup: In a 100 mL round-bottom flask, combine pentanoic acid (e.g., 0.092 mol, 9.39 g, 10.0 mL) and an excess of tert-butanol (e.g., 0.158 mol, 11.72 g, 15.0 mL).
-
Catalyst Addition: While stirring the mixture in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 1 mL).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 60-90 minutes to allow the reaction to proceed towards equilibrium.
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully add saturated sodium bicarbonate solution in small portions to neutralize the sulfuric acid catalyst and any unreacted pentanoic acid. Caution: This will generate CO₂ gas; vent the separatory funnel frequently to release pressure.
-
Continue adding NaHCO₃ solution until gas evolution ceases.
-
-
Extraction:
-
Add diethyl ether (approx. 30 mL) to the separatory funnel to extract the ester.
-
Shake the funnel vigorously, venting periodically. Allow the layers to separate.
-
Drain the lower aqueous layer and collect the upper organic layer containing the product.
-
Wash the organic layer with brine (approx. 20 mL) to remove residual water.
-
-
Drying and Isolation:
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate to dry the solution.
-
Gravity filter or decant the dried solution to remove the drying agent.
-
Remove the solvent (diethyl ether) using a rotary evaporator.
-
-
Purification (Optional): The resulting crude this compound can be further purified by simple distillation if high purity is required.
Signaling Pathway of Esterification
The Fischer esterification mechanism involves a series of protonation and nucleophilic attack steps, which can be visualized as a signaling pathway from reactants to products.
Caption: Key steps in the Fischer esterification mechanism.
Conclusion
The calculation of theoretical yield is a fundamental skill in synthetic chemistry that provides a benchmark for reaction success. For the synthesis of this compound via Fischer esterification, this calculation hinges on a clear understanding of the 1:1 reaction stoichiometry and the correct identification of the limiting reactant. By following the systematic workflow presented, researchers can accurately predict the maximum potential product output, which is the essential first step for determining the actual percent yield and subsequently optimizing the synthesis for applications in research and development.
References
- 1. omnicalculator.com [omnicalculator.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 4. athabascau.ca [athabascau.ca]
- 5. (Solved) - Calculate the theoretical yield of isopentyl acetate for the... (1 Answer) | Transtutors [transtutors.com]
Methodological & Application
Synthesis of tert-Butyl Pentanoate: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the synthesis of tert-butyl pentanoate, an important ester intermediate in organic synthesis. Two primary methods are detailed: the Steglich esterification, which is highly recommended for its mild conditions and suitability for tertiary alcohols, and an alternative method involving the use of an acyl chloride.
Introduction
This compound is a valuable building block in the synthesis of various organic molecules. Its bulky tert-butyl group can serve as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. This application note outlines detailed protocols for its preparation, focusing on methods that are amenable to a laboratory setting and provide good yields.
Data Presentation
The following table summarizes the key quantitative data for the recommended synthesis protocols.
| Parameter | Steglich Esterification (Adapted Protocol) | Acyl Chloride Method (Adapted Protocol) |
| Reactants | Pentanoic acid, tert-Butanol (B103910), Dicyclohexylcarbodiimide (B1669883) (DCC), 4-Dimethylaminopyridine (B28879) (DMAP) | Pentanoyl chloride, tert-Butanol, Pyridine (B92270) |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours | 2-4 hours |
| Molar Ratio (Acid:Alcohol:Reagent) | 1 : 1.5 : 1.1 (Acid:t-BuOH:DCC) | 1 : 1.2 : 1.2 (Acyl Chloride:t-BuOH:Pyridine) |
| Catalyst Loading | 5-10 mol% DMAP | N/A |
| Typical Yield | 70-90% | 75-95% |
Experimental Protocols
Protocol 1: Steglich Esterification of Pentanoic Acid
This method is favored for its mild reaction conditions, which prevent the acid-catalyzed dehydration of tert-butanol, a common side reaction in Fischer esterification.[1] The use of dicyclohexylcarbodiimide (DCC) as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP), facilitates the esterification.[2][3]
Materials:
-
Pentanoic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane.
-
Add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis from Pentanoyl Chloride
This method involves the reaction of pentanoyl chloride with tert-butanol in the presence of a base, such as pyridine, to neutralize the HCl generated during the reaction.
Materials:
-
Pentanoyl chloride
-
tert-Butanol
-
Pyridine, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butanol (1.2 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pentanoyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic solution sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude ester by vacuum distillation.
Visualizations
Caption: Workflow for the synthesis of this compound via Steglich esterification.
Caption: Comparison of Fischer and Steglich esterification for tert-butyl ester synthesis.
References
Application Notes and Protocols: The Use of the Tert-Butyl Group in Chemical Protection Strategies
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the use of protecting groups is a fundamental strategy. A protecting group temporarily masks a reactive functional group within a molecule, preventing it from undergoing unwanted reactions while chemical transformations are carried out elsewhere on the molecule. The tert-butyl group is a versatile and widely employed protecting group, valued for its stability across a broad range of chemical conditions and its straightforward removal under specific, mild acidic conditions.[1]
It is important to clarify that "tert-butyl pentanoate" is a specific chemical compound, an ester, and not a protecting group itself. The protecting moiety is the tert-butyl group . This group is used to protect carboxylic acids by forming tert-butyl esters and to protect alcohols by forming tert-butyl ethers . These application notes will provide detailed protocols for the use of the tert-butyl group in these two primary applications.
Application Note 1: Tert-Butyl Esters as Protecting Groups for Carboxylic Acids
The tert-butyl ester is a cornerstone for the protection of carboxylic acids in modern organic synthesis.[1] Its steric bulk effectively shields the carbonyl carbon from nucleophilic attack, rendering it stable to many nucleophiles and bases.[1] This stability, coupled with its acid-labile nature, makes it an ideal choice for multi-step synthetic routes.[1][2]
Experimental Protocols
1. Protection of Carboxylic Acids (Formation of Tert-Butyl Esters)
There are several methods for the formation of tert-butyl esters, with the choice of method depending on the substrate's sensitivity and the scale of the reaction.
-
Method A: Direct Tert-Butylation using Bis(trifluoromethanesulfonyl)imide
This method is particularly effective for the direct conversion of free amino acids to their tert-butyl esters.[3]
-
Reagents: Carboxylic acid (1.0 eq.), bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq. for amino acids, catalytic amounts for other carboxylic acids), tert-butyl acetate (B1210297) (solvent).[3]
-
Procedure:
-
Dissolve or suspend the carboxylic acid in tert-butyl acetate.
-
Add bis(trifluoromethanesulfonyl)imide to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the workup typically involves an aqueous wash to remove impurities.
-
-
-
Method B: Using Perchloric Acid in Tert-Butyl Acetate
A commonly used method for the direct formation of tert-butyl esters from free amino acids.[4]
-
Reagents: Amino acid (1.0 eq.), perchloric acid (HClO₄) (1.5 eq.), tert-butyl acetate (solvent).[4]
-
Procedure:
-
Suspend the amino acid in tert-butyl acetate and cool to 0 °C.
-
Slowly add perchloric acid to the suspension.[4]
-
Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 48 hours).[4]
-
After the reaction is complete, wash the mixture with water and a dilute acid solution (e.g., 1.0 N HCl).[4]
-
Adjust the pH of the aqueous layer to ~9 with a base (e.g., 10% Na₂CO₃ solution) and extract the product with an organic solvent like dichloromethane (B109758).[4]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the tert-butyl ester.[4]
-
-
2. Deprotection of Tert-Butyl Esters
The removal of the tert-butyl group is typically achieved under acidic conditions.
-
Method A: Using Trifluoroacetic Acid (TFA)
This is a very common and effective method for cleaving tert-butyl esters.
-
Reagents: Tert-butyl ester, dichloromethane (DCM), trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the tert-butyl protected compound in a 1:1 mixture of dichloromethane and trifluoroacetic acid.[4]
-
Stir the solution at room temperature for several hours (e.g., 5 hours).[4]
-
Monitor the deprotection via TLC or HPLC.
-
Once the reaction is complete, remove the DCM and TFA under vacuum.[4]
-
The residue can be redissolved in an organic solvent and washed with water and brine to remove any remaining acid.[4]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.[4]
-
-
-
Method B: Using Aqueous Phosphoric Acid
An environmentally benign method for the deprotection of tert-butyl esters.[5][6]
-
Method C: Thermal Deprotection in a Continuous Flow Reactor
A reagent-free method suitable for certain substrates, particularly amino acid derivatives.[7]
Quantitative Data Summary
| Protection Method | Substrate | Reagents | Solvent | Time | Yield | Reference |
| Tf₂NH | Free Amino Acids | 1.1 eq. Tf₂NH | tert-Butyl Acetate | Fast | High | [3] |
| HClO₄ | Glycine | 1.5 eq. HClO₄ | tert-Butyl Acetate | 48 h | Not specified | [4] |
| HClO₄ | L-Alanine | 1.5 eq. HClO₄ | tert-Butyl Acetate | 48 h | Not specified | [4] |
| Deprotection Method | Substrate | Reagents/Conditions | Solvent | Time | Yield | Reference |
| TFA | Ugi Product | 1:1 TFA/DCM | DCM | 5 h | Not specified | [4] |
| Thermal Flow | Amino Acid Derivatives | 120-240°C | Protic Solvents | 15-40 min | Good to High | [7] |
| Aqueous HCl | Peptide in Solution | pH 1 with 1.0 N HCl | Water | 30 min | Not specified | [8] |
| ZnBr₂ | N-(PhF)amino acid tert-butyl esters | ZnBr₂ | DCM | Not specified | Good | [9] |
Workflow Diagram: Protection and Deprotection of a Carboxylic Acid
Caption: General workflow for the protection of a carboxylic acid as a tert-butyl ester and its subsequent deprotection.
Application Note 2: Tert-Butyl Ethers as Protecting Groups for Alcohols
The tert-butyl ether is a robust protecting group for alcohols, offering high stability under strongly basic conditions, and in the presence of organometallic reagents and some reducing agents.[10] Its cleavage under acidic conditions allows for its selective removal in complex syntheses.[10]
Experimental Protocols
1. Protection of Alcohols (Formation of Tert-Butyl Ethers)
-
Method A: Using Di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a Catalyst
A mild method for the protection of alcohols.[6]
-
Reagents: Alcohol (1.0 eq.), di-tert-butyl dicarbonate ((Boc)₂O), catalytic amount of magnesium perchlorate (B79767) (Mg(ClO₄)₂).[6][10]
-
Procedure:
-
To a solution of the alcohol in a suitable solvent, add di-tert-butyl dicarbonate and a catalytic amount of magnesium perchlorate.[10]
-
Stir the reaction mixture at room temperature.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[10]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
-
Purify the product by column chromatography if necessary.[10]
-
-
-
Method B: Using Tert-Butyl Bromide and Basic Lead Carbonate
-
Reagents: Alcohol or phenol (B47542) (1.0 eq.), tert-butyl bromide (2.0 eq.), basic lead carbonate (0.1 eq.).[10]
-
Procedure:
-
To a mixture of the alcohol or phenol and basic lead carbonate in a round-bottomed flask cooled to 0 °C, add tert-butyl bromide dropwise.[10]
-
Stir the mixture and heat it in an oil bath at 35–45 °C.[10]
-
Monitor the reaction by TLC.
-
After completion, add ethyl acetate, stir, and filter.
-
Wash the filtrate with 10% NaOH solution followed by saturated brine solution.[10]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the pure tert-butyl ether.[10]
-
-
2. Deprotection of Tert-Butyl Ethers
The cleavage of tert-butyl ethers is typically achieved under acidic conditions.[10]
-
Method A: Using a Strong Acid
-
Reagents: Tert-butyl ether, a strong acid (e.g., trifluoroacetic acid, concentrated HCl), a suitable solvent (e.g., dichloromethane, methanol).[10]
-
Procedure:
-
-
Method B: Using Cerium(III) Chloride Heptahydrate and Sodium Iodide
A catalytic system for the deprotection of tert-butyl ethers.[6]
-
Reagents: Tert-butyl ether, CeCl₃·7H₂O, NaI.
-
Procedure: While specific conditions are not detailed in the provided search results, this system is noted as a very suitable catalyst for the deprotection of tert-butyl ethers.[6]
-
Quantitative Data Summary
| Protection Method | Substrate | Reagents | Catalyst | Conditions | Reference |
| Boc₂O | Alcohols | (Boc)₂O | Mg(ClO₄)₂ | Room Temp. | [6][10] |
| Tert-Butyl Bromide | Alcohols/Phenols | t-BuBr | Basic Lead Carbonate | 35–45 °C | [10] |
| Er(OTf)₃ | Alcohols/Phenols | Not specified | Er(OTf)₃ | Room Temp., Solvent-free | [6] |
| Deprotection Method | Substrate | Reagents/Catalyst | Conditions | Reference |
| Strong Acid | Tert-Butyl Ethers | TFA or conc. HCl | Room Temp. | [10] |
| CeCl₃/NaI | Tert-Butyl Ethers | CeCl₃·7H₂O/NaI | Not specified | [6] |
| Er(OTf)₃ | Tert-Butyl Ethers | Er(OTf)₃ | Methanol, MW irradiation | [6] |
Workflow Diagram: Protection and Deprotection of an Alcohol
Caption: General workflow for the protection of an alcohol as a tert-butyl ether and its subsequent deprotection.
The tert-butyl protecting group is an indispensable tool in synthetic chemistry, offering a reliable means to protect carboxylic acids and alcohols. Its stability to a wide array of reagents and the facility of its removal under acidic conditions make it a preferred choice in complex, multi-step syntheses, particularly in peptide synthesis and drug discovery.[1][11] The protocols outlined in these application notes provide a foundation for the successful implementation of tert-butyl protection strategies in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. rsc.org [rsc.org]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. tert-Butyl Ethers [organic-chemistry.org]
- 7. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. organic chemistry - Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for the Deprotection of tert-Butyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of tert-butyl pentanoate to yield pentanoic acid. The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under various non-acidic conditions and its clean removal under acidic conditions.[1][2] The protocols outlined below are suitable for use in research and development settings, particularly in the fields of organic synthesis and drug development.
Reaction Mechanism
The deprotection of a tert-butyl ester is typically achieved under acidic conditions.[3][4] The reaction proceeds via an acid-catalyzed cleavage of the ester bond. The carbonyl oxygen of the ester is protonated by the acid, making the carbonyl carbon more electrophilic. This is followed by the departure of the stable tertiary carbocation (tert-butyl cation), leading to the formation of the desired carboxylic acid.[1][5] The tert-butyl cation is then quenched, often by forming isobutylene (B52900) gas or by reacting with a nucleophile present in the reaction mixture.[5][6]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes common methods for the deprotection of tert-butyl esters. While specific quantitative data for this compound is not extensively published in comparative tables, the following information is based on general procedures for tert-butyl ester deprotection and provides expected outcomes.[2][5]
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Notes |
| Trifluoroacetic Acid (TFA) | TFA (neat or in DCM, 1:1 v/v), Room Temperature | 1 - 5 hours | >90% | A common and highly effective method.[2][5][7] Can also cleave other acid-sensitive groups like Boc.[2] |
| Phosphoric Acid | 85% aq. H₃PO₄ in Toluene (B28343), 50-60 °C | 4 - 12 hours | High | A milder and environmentally benign alternative.[3][8] Tolerates various other protecting groups.[8] |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in Dichloromethane (DCM), Room Temperature | 24 hours | Good | A mild Lewis acid method suitable for substrates with other acid-labile groups.[9][10] |
| Thermal Deprotection | Protic Solvent (e.g., water, methanol), 120-240 °C | 15 - 40 minutes | Good to High | Reagent-free method using a continuous flow reactor.[11] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the standard procedure for the TFA-mediated deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture.[5][7]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Upon completion, dilute the mixture with additional DCM.
-
Transfer the diluted mixture to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: CO₂ gas will evolve; ensure proper venting.
-
Wash the organic layer sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude pentanoic acid.
-
The crude product can be purified further by distillation or chromatography if necessary.
Protocol 2: Deprotection using Phosphoric Acid
This protocol provides a milder alternative for the cleavage of the tert-butyl ester.[3]
Materials:
-
This compound
-
Toluene
-
85% Aqueous phosphoric acid (H₃PO₄)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in toluene in a round-bottom flask, add 85% aqueous phosphoric acid (5-10 eq).[3]
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 4-12 hours.[3] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield pentanoic acid.
Visualizations
General Workflow for Deprotection of this compound
Caption: General experimental workflow for the deprotection of this compound.
Signaling Pathway: Acid-Catalyzed Deprotection Mechanism
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rsc.org [rsc.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 11. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of a Tert-Butyl Pentanoate Reaction Mixture
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of a reaction mixture from the synthesis of tert-butyl pentanoate. This method is suitable for researchers, scientists, and professionals in drug development and chemical synthesis for monitoring reaction progress, identifying impurities, and determining product purity. The protocol outlines the sample preparation, GC-MS parameters, and data analysis workflow. A representative dataset is presented in a structured tabular format for clarity.
Introduction
This compound is an ester commonly used as a fragrance and flavoring agent. Its synthesis, typically through the esterification of pentanoic acid with tert-butanol, can result in a mixture containing the desired product, unreacted starting materials, and potential side-products. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation of volatile compounds and definitive identification through mass spectral data. This note provides a comprehensive protocol for the GC-MS analysis of a this compound reaction mixture.
Experimental Protocols
Synthesis of this compound (Illustrative)
A common method for synthesizing tert-butyl esters involves the reaction of a carboxylic acid with an excess of a tert-butyl source in the presence of an acid catalyst. For the context of this application note, a representative synthesis involves the reaction of pentanoic acid with tert-butanol. Potential side-products from this reaction include di-tert-butyl ether, formed from the acid-catalyzed dehydration of tert-butanol.
Sample Preparation
-
Quenching the Reaction: Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted pentanoic acid.
-
Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Drying: The combined organic layers are dried over anhydrous sodium sulfate.
-
Dilution: A 1 µL aliquot of the dried organic extract is diluted with 1 mL of the extraction solvent in a GC vial for analysis.
GC-MS Instrumentation and Parameters
-
System: Agilent 7890B GC coupled to a 5977A MSD
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Split/Splitless, operated in split mode with a ratio of 50:1
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Solvent Delay: 3 minutes
Data Presentation
The following table summarizes the quantitative data obtained from the GC-MS analysis of a representative this compound reaction mixture. Peak identification was confirmed by comparison of the acquired mass spectra with the NIST Mass Spectral Library.
| Peak No. | Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Peak Area (%) |
| 1 | 4.2 | tert-Butanol | C₄H₁₀O | 74.12 | 59, 43, 41 | 5.2 |
| 2 | 5.5 | Di-tert-butyl ether | C₈H₁₈O | 130.23 | 115, 57, 41 | 2.1 |
| 3 | 7.8 | Pentanoic Acid | C₅H₁₀O₂ | 102.13 | 60, 73, 45 | 10.5 |
| 4 | 9.2 | This compound | C₉H₁₈O₂ | 158.24 | 103, 85, 57 | 82.2 |
Visualization of Experimental Workflow
The logical flow of the experimental and analytical process is depicted in the following diagram.
Signaling Pathway of Mass Spectral Fragmentation
The following diagrams illustrate the key fragmentation pathways for the identified compounds, which is fundamental for their identification via mass spectrometry.
This compound Fragmentation
Pentanoic Acid Fragmentation
Conclusion
The GC-MS method presented in this application note is demonstrated to be effective for the separation and identification of the main product, unreacted starting materials, and a key side-product in a this compound reaction mixture. The provided protocol is a valuable tool for process monitoring and quality control in synthetic chemistry and related industries. The clear separation and distinct mass spectra allow for confident peak identification and accurate quantification.
HPLC purification protocol for tert-butyl pentanoate
An HPLC (High-Performance Liquid Chromatography) purification protocol for tert-butyl pentanoate is a method used to isolate and purify this specific ester compound from a mixture. This process is crucial for researchers, scientists, and professionals in drug development to ensure the purity of the compounds they are working with. The protocol typically involves a reversed-phase HPLC technique, where the separation is based on the compound's hydrophobicity.
Application Notes
Introduction
This compound is a carboxylic ester characterized by its tert-butyl group. The purification of this compound is essential to remove impurities such as starting materials, byproducts, and other contaminants from a reaction mixture. High-purity this compound is often required for subsequent chemical reactions, biological assays, and as a reference standard. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound. Due to the lack of a strong UV chromophore in the molecule, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended for effective detection. Alternatively, low-wavelength UV detection (200-210 nm) can be employed, targeting the carbonyl bond's weak absorbance.
Compound Information
| Property | Value | Source |
| Molecular Formula | C9H18O2 | [1][2] |
| Molecular Weight | 158.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Pentanoic acid, 1,1-dimethylethyl ester | [1] |
HPLC Purification Protocol
This protocol is designed for the preparative or semi-preparative purification of this compound from a synthetic reaction mixture. Reversed-phase chromatography is the method of choice for separating non-polar compounds like esters.[3]
HPLC System and Parameters
| Parameter | Value |
| Instrumentation | Preparative HPLC system with a gradient pump and an ELSD/RI detector |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile (B52724) |
| Gradient Elution | 60-100% B over 20 minutes |
| Flow Rate | 15 mL/min |
| Column Temperature | 30 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) |
| Injection Volume | 500 µL |
Sample Preparation
-
Dissolution : Dissolve the crude synthetic product containing this compound in a minimal amount of acetonitrile to a final concentration of 10-50 mg/mL.
-
Filtration : Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.[4]
-
Injection : Inject the filtered sample onto the HPLC system.
Post-Purification Analysis
-
Fraction Collection : Collect fractions corresponding to the main peak detected by the ELSD or RI detector.
-
Purity Analysis : Analyze the purity of the collected fractions using analytical HPLC-UV (at 210 nm) or GC-MS.
-
Solvent Evaporation : Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product : The final product should be a clear, colorless oil.
Data Presentation
The following table summarizes the anticipated results for the purification process. The retention time is an estimate and will vary based on the specific HPLC system and column used. Purity is assessed by integrating the peak area of the target compound relative to the total peak area in the chromatogram.
| Analyte | Retention Time (min) | Purity Before (%) | Purity After (%) | Recovery (%) |
| This compound | ~15.2 | ~85 | >99 | ~90 |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the HPLC purification of this compound.
Logical Relationships in HPLC Method Development
Caption: Logical relationships of key parameters in HPLC method development.
References
- 1. This compound | C9H18O2 | CID 520048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H18O2 | CID 520048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Tert-butyl Pentanoate as a Carboxylic Acid Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the tert-butyl group for the protection of pentanoic acid, forming tert-butyl pentanoate. This strategy is valuable in multi-step organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. The tert-butyl ester offers robust protection under a variety of reaction conditions and can be selectively removed under mild acidic conditions.
Introduction
The protection of carboxylic acids is a fundamental tactic in organic synthesis to prevent their interference with reactions targeting other functional groups within a molecule. The tert-butyl ester is a favored protecting group due to its steric hindrance, which imparts stability against a wide range of nucleophiles and bases.[1] Its removal is typically achieved under acidic conditions that generate a stable tert-butyl cation, allowing for deprotection with minimal side reactions.[1]
Data Presentation
Table 1: Synthesis of Tert-butyl Esters - Representative Methods and Yields
| Method | Reagents | Solvent | Temperature | Time | Typical Yield (%) | Notes |
| Acid-catalyzed Esterification | Pentanoic acid, Isobutylene (B52900), cat. H₂SO₄ | Dioxane / t-butyl acetate (B1210297) | Room Temp | Varies | >90 | A common and high-yield method.[2] |
| Di-tert-butyl dicarbonate | Pentanoic acid, (Boc)₂O, DMAP | Dichloromethane (B109758) | Room Temp | Varies | 85-95 | Mild conditions suitable for sensitive substrates.[2] |
| Bis(trifluoromethanesulfonyl)imide Catalysis | Pentanoic acid, t-butyl acetate, cat. Tf₂NH | t-butyl acetate | Room Temp | Varies | High | A modern, fast, and high-yield method.[3][4] |
| From Nitriles | Valeronitrile, tert-butyl peroxide | N,N-dimethylformamide | 25-100 °C | Varies | High | A non-traditional method for specific applications.[5] |
Table 2: Deprotection of Tert-butyl Esters - Representative Methods and Yields
| Method | Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | TFA | Dichloromethane (DCM) | Room Temp | 1 - 5 | >95 | Highly effective, but can cleave other acid-labile groups.[2][6] |
| Hydrochloric Acid | HCl | Dioxane | Room Temp | Varies | >95 | A common and strong acidic condition.[2] |
| Zinc Bromide (ZnBr₂) | ZnBr₂ | Dichloromethane (DCM) | Room Temp | Varies (up to 24) | Good to High | A milder Lewis acid approach offering chemoselectivity.[1][7] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ | Toluene | Room Temp - 50 °C | Varies | High | An environmentally benign and mild option.[6][7] |
| "Magic Blue" / Silane | Tris(4-bromophenyl)aminium hexachloroantimonate, Et₃SiH | Dichloromethane (DCM) | Room Temp | < 1 | up to 95 | A mild, catalytic radical cation-based method.[8] |
| Thermolysis | - | High-boiling solvent (e.g., quinoline) | High Temp | Varies | Varies | A reagent-free method, but requires high temperatures.[6] |
Experimental Protocols
Protocol 1: Protection of Pentanoic Acid using Isobutylene and Sulfuric Acid
Materials:
-
Pentanoic acid
-
Dioxane or a mixture of t-butyl acetate and dichloromethane
-
Concentrated sulfuric acid (H₂SO₄)
-
Isobutylene (gas or liquid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction flask
-
Ice bath
-
Magnetic stirrer
-
Gas dispersion tube (if using gaseous isobutylene)
Procedure:
-
Dissolve pentanoic acid (1.0 equiv) in a suitable solvent such as dioxane or a mixture of t-butyl acetate and dichloromethane in a reaction flask.
-
Cool the solution in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).
-
Bubble isobutylene gas through the solution using a gas dispersion tube or add liquid isobutylene.
-
Seal the reaction vessel and allow it to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Deprotection of this compound using Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional, for co-evaporation)
-
Reaction flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in dichloromethane (DCM) in a reaction flask.
-
Add trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted depending on the substrate's sensitivity.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[2]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[1]
-
The resulting pentanoic acid can be used directly for the next step or purified further if required.
Mandatory Visualizations
Caption: General workflow for the use of a tert-butyl protecting group.
Caption: Mechanism of acid-catalyzed deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 4. Esterification Of Butyl Pentanoate - 261 Words | Bartleby [bartleby.com]
- 5. CN105820049A - Synthesis method for tert-butyl ester compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
Application Notes and Protocols: Acid-Catalyzed Cleavage of Tert-Butyl Pentanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyl ester is a crucial protecting group for carboxylic acids in modern organic synthesis, particularly within pharmaceutical research and drug development.[1] Its value lies in its stability across a broad spectrum of non-acidic synthetic conditions and its straightforward removal under mild acidic conditions.[1][2] The cleavage mechanism relies on the formation of a stable tertiary carbocation, allowing for selective deprotection.[1][2] These application notes provide a detailed overview of the mechanism, quantitative data for various deprotection methods, and specific experimental protocols for the acid-catalyzed cleavage of tert-butyl pentanoate, a representative aliphatic tert-butyl ester.
Mechanism of Acid-Catalyzed Cleavage
The acid-catalyzed cleavage of tert-butyl esters, such as this compound, typically proceeds through a unimolecular alkyl-oxygen fission mechanism (AAL1).[3][4] The process is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon.[5] However, due to the stability of the resulting tert-butyl cation, the reaction proceeds via cleavage of the alkyl-oxygen bond.[1][5] The key steps are:
-
Protonation: The ester's carbonyl oxygen is protonated by the acid catalyst.
-
Carbocation Formation: The C-O bond between the oxygen and the tert-butyl group cleaves, forming a stable tert-butyl carbocation and the corresponding carboxylic acid (pentanoic acid).[1] This step is typically the rate-determining step.
-
Deprotonation: The tert-butyl cation is deprotonated, usually by the conjugate base of the acid or the solvent, to form isobutylene (B52900) gas.[5][6] This regenerates the acid catalyst.
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Applications in Research and Drug Development
The use of tert-butyl esters is widespread in several key areas:
-
Peptide Synthesis: They are commonly used to protect the side-chain carboxyl groups of acidic amino acids like aspartic acid and glutamic acid in Fmoc-based solid-phase peptide synthesis.[1][2]
-
Complex Molecule Synthesis: In the creation of complex drug candidates, tert-butyl esters serve to mask carboxylic acid groups during various transformations, preventing unwanted side reactions.[1]
-
Prodrugs: A drug's pharmacokinetic properties can be improved by incorporating a tert-butyl ester to create a prodrug.[1][7] The ester is later cleaved in vivo under acidic conditions or by enzymes to release the active carboxylic acid drug.[1]
Quantitative Data for Deprotection Methods
The selection of a deprotection method depends on the substrate's sensitivity and the presence of other functional groups. The following table summarizes common conditions applicable to the cleavage of tert-butyl esters.
| Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | 1 - 5 | >90 | A highly effective and common method.[1][8] Can also cleave other acid-sensitive groups like Boc.[8] |
| Phosphoric Acid | 85% Aqueous Phosphoric Acid | Toluene | 50 - 60 | 4 - 12 | High | A greener and milder alternative, offering good selectivity.[1][9] |
| Hydrochloric Acid | Concentrated HCl | Dioxane / Ethyl Acetate (B1210297) | Room Temperature | 1 - 6 | >90 | A common, strong inorganic acid for robust substrates.[5] |
| p-Toluenesulfonic Acid | p-TsOH | Toluene / Acetonitrile | Reflux | 2 - 8 | High | Effective for various substrates; can be accelerated with microwave irradiation.[1][5] |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 | High | Offers good chemoselectivity for tert-butyl ester cleavage.[1] |
| Silica Gel | Chromatography Grade Silica Gel | Toluene | Reflux | 2 - 16 | Good | A very mild, heterogeneous method suitable for sensitive substrates.[10] |
Experimental Protocols
Here are detailed protocols for two common methods for the cleavage of this compound.
Protocol 1: Cleavage using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and generally fast method for tert-butyl ester deprotection.[8]
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA) (5-10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 1-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Caution: Isobutylene gas is formed.[5]
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude pentanoic acid.
-
Purify the product by column chromatography or distillation as required.
Protocol 2: Cleavage using Aqueous Phosphoric Acid
This protocol offers a milder and more environmentally benign alternative to TFA.[1][9]
Materials:
-
This compound (1.0 eq)
-
Toluene
-
85% Aqueous phosphoric acid (5-10 eq)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add 85% aqueous phosphoric acid (5-10 eq).[1]
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 4-12 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).[1]
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude pentanoic acid.
-
Purify the product as necessary.
General Experimental Workflow
The overall process for the acid-catalyzed cleavage of a tert-butyl ester follows a logical sequence of steps from reaction setup to product isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes: TFA-Mediated Deprotection of Tert-Butyl Pentanoate
Introduction
The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the development of pharmaceuticals and complex molecules. Its stability under a variety of reaction conditions and its clean, facile removal under acidic conditions make it a valuable synthetic tool.[1][2] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its high efficiency and volatility, which simplifies the purification of the final carboxylic acid product.[3] These notes provide a comprehensive guide for the deprotection of tert-butyl pentanoate to yield pentanoic acid using TFA.
Mechanism of Deprotection
The deprotection of a tert-butyl ester with TFA is an acid-catalyzed elimination reaction.[1][3] The reaction proceeds via the following steps:
-
Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by TFA.[1][3]
-
Cleavage: The protonation facilitates the cleavage of the carbon-oxygen bond, leading to the formation of the desired carboxylic acid (pentanoic acid) and a stable tertiary carbocation (the tert-butyl cation).[1][3]
-
Byproduct Formation: The highly reactive tert-butyl cation is then neutralized. It can be deprotonated by the trifluoroacetate (B77799) anion to form isobutylene (B52900) gas or react with the anion to form tert-butyl trifluoroacetate.[3][4][5] In practice, an excess of TFA is used to drive the reaction to completion.[3][4]
Side Reactions and Mitigation
The primary challenge in TFA-mediated deprotection is the reactivity of the generated tert-butyl cation.[1] This electrophile can alkylate any nucleophilic functional groups present in the substrate molecule, leading to undesired side products.[1][6][7] While this compound itself lacks other highly nucleophilic sites, this is a critical consideration for more complex molecules.
To prevent such side reactions, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that are more reactive towards the carbocation than the substrate, effectively trapping it.[6][7]
Common Scavengers for Tert-Butyl Cation:
-
Triisopropylsilane (TIS): A very common and effective scavenger.
-
Water: Often used in small percentages in the TFA "cleavage cocktail."[8]
-
Thioanisole: Useful for protecting sulfur-containing residues like methionine and cysteine.[6]
-
1,2-Ethanedithiol (EDT): Also used for sulfur-containing residues and has reducing properties.[6]
For the deprotection of a simple molecule like this compound, scavengers are generally not necessary. However, their use is crucial when other sensitive functional groups are present.
Data Presentation
The efficiency of TFA-mediated deprotection can be influenced by several factors. The following table summarizes typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Condition Range | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations may be possible depending on solubility.[9] |
| TFA Concentration | 20% - 100% (v/v in DCM) | A 1:1 mixture of DCM to TFA is a common starting point.[3][10] For resistant substrates, neat TFA can be used.[9][10] |
| Temperature | 0 °C to Room Temperature | The reaction is often started at 0 °C to control any initial exotherm and then allowed to warm to room temperature.[8][9] |
| Reaction Time | 30 minutes - 5 hours | Progress should be monitored by TLC or LC-MS. Many reactions are complete within 1-4 hours.[3][8][9] |
| Yield | >90% | Generally high to quantitative yields are expected under optimized conditions.[2] |
Experimental Protocols
Protocol 1: Standard Deprotection of this compound
This protocol is suitable for the straightforward deprotection of this compound in solution.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (B109758) (DCM), anhydrous
-
Toluene (B28343) (optional, for work-up)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: While stirring, slowly add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 1:1 v/v mixture).[3][11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Work-up: a. Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the DCM and excess TFA.[3] b. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2 x 10 mL).[3] c. Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) or DCM. d. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[9]
-
Isolation: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. b. Filter the drying agent. c. Concentrate the filtrate in vacuo to yield the purified pentanoic acid.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not proceed to completion, consider increasing the TFA concentration, extending the reaction time, or slightly increasing the temperature.[9][12]
-
Product Solubility: If the resulting pentanoic acid has some water solubility, losses may occur during the aqueous work-up. Saturating the aqueous phase with NaCl and performing multiple extractions can help improve the yield.[12]
-
Safety: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a well-ventilated fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Zinc Bromide-Mediated Deprotection of Tert-Butyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deprotection of tert-butyl pentanoate using zinc bromide (ZnBr₂). This method offers a valuable alternative to strong acid-catalyzed deprotection, particularly when chemoselectivity is required in the presence of other acid-labile protecting groups.[1][2][3][4] Zinc bromide, a versatile and cost-effective Lewis acid, facilitates the cleavage of the tert-butyl ester under relatively mild conditions.[5][6][7][8][9]
Introduction
The tert-butyl ester is a widely used protecting group for carboxylic acids in organic synthesis due to its stability under various conditions.[10] Its removal, however, often requires harsh acidic reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), which can be detrimental to sensitive functional groups within a molecule.[10][11] The use of zinc bromide in a non-protic solvent such as dichloromethane (B109758) (DCM) presents a milder and more selective method for the deprotection of tert-butyl esters.[1][2][12][13] This approach is particularly advantageous in complex syntheses where preserving other acid-sensitive moieties is crucial.[1][3][4]
Reaction Mechanism
The deprotection of tert-butyl esters with zinc bromide is proposed to proceed through a Lewis acid-catalyzed mechanism. The zinc bromide coordinates to the carbonyl oxygen of the ester, activating it towards cleavage. This is followed by the elimination of isobutylene (B52900) and the formation of the corresponding carboxylic acid upon aqueous workup.[12]
Caption: Proposed mechanism of zinc bromide-mediated deprotection.
Quantitative Data
The efficiency of the zinc bromide-mediated deprotection of tert-butyl esters is influenced by factors such as the amount of ZnBr₂, reaction time, and the nature of the substrate. While specific data for this compound is not extensively published, the following table summarizes representative data for the deprotection of various tert-butyl esters under similar conditions, which can be extrapolated to this compound.
| Substrate (N-Protected Amino Acid tert-Butyl Ester) | ZnBr₂ (mol %) | Solvent | Time (h) | Yield (%) | Reference |
| N-(PhF)alanine tert-butyl ester | 500 | DCM | 24 | 75 | [2] |
| (2S,4R)-4-hydroxy-N-(PhF)proline tert-butyl ester | 500 | DCM | 24 | 14 | [2] |
| (2S,4R)-4-hydroxy-N-(PhF)proline tert-butyl ester | 1500 | DCM | 24 | 27 | [2] |
Note: PhF represents the 9-(9-phenylfluorenyl) protecting group. The data suggests that substrates with additional Lewis basic sites, such as hydroxyl groups, may require a higher loading of ZnBr₂ to achieve good yields.[2] For a simple substrate like this compound, a molar excess of ZnBr₂ is generally recommended to drive the reaction to completion.[2][12]
Experimental Protocols
General Protocol for the Deprotection of this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Zinc bromide (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Water (deionized)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add anhydrous zinc bromide (5.0 mmol, 500 mol %).
-
Stir the resulting suspension at room temperature for 24 hours.[12]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench the mixture by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude pentanoic acid.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
Caption: General experimental workflow for the deprotection.
Safety Precautions
-
Zinc bromide is corrosive and hygroscopic. Handle it in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Standard laboratory safety practices should be followed throughout the procedure.
Troubleshooting
-
Low Yield: If the reaction does not go to completion, consider increasing the amount of zinc bromide (e.g., to 1000-1500 mol %) or extending the reaction time.[2] Ensure that anhydrous conditions are maintained, as water can inhibit the Lewis acidity of zinc bromide.
-
Side Reactions: While generally selective, zinc bromide can affect other acid-labile groups such as N-Boc and N-trityl groups.[1][2][3][4] If these groups are present, careful monitoring and optimization of the reaction conditions are necessary.
-
Emulsion during Workup: If an emulsion forms during the extraction, adding more brine or filtering the mixture through a pad of celite can help to break it.
Conclusion
The zinc bromide-mediated deprotection of this compound offers a mild and selective method for cleaving the tert-butyl ester group. This protocol is particularly useful in the synthesis of complex molecules where the preservation of other acid-sensitive functionalities is critical. The reaction is generally straightforward to perform and utilizes a readily available and inexpensive Lewis acid.
References
- 1. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Zinc bromide: a catalyst in organic synthesis_Chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Catalytic application of zinc (II) bromide (ZnBr 2 ) in organic synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Monitoring the Synthesis of tert-Butyl Pentanoate by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of esters is a fundamental transformation in organic chemistry, crucial for the production of fragrances, solvents, and pharmaceutical intermediates. The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for preparing esters like tert-butyl pentanoate.[1][2] Monitoring the progress of this reaction is essential to determine its endpoint, maximize yield, and minimize the formation of byproducts. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for real-time reaction monitoring.[3][4]
This document provides a detailed protocol for the synthesis of this compound from pentanoic acid and tert-butanol (B103910), and the subsequent monitoring of the reaction's progress using TLC. By comparing the chromatographic profile of the reaction mixture over time to that of the starting materials, a researcher can qualitatively assess the consumption of reactants and the formation of the desired ester product.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
Pentanoic acid
-
tert-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pentanoic acid (e.g., 10 mmol).
-
Add an excess of tert-butanol (e.g., 30 mmol, 3 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (5-10 drops) to the mixture while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 85-95°C) using a heating mantle.
-
Allow the reaction to proceed for 2-4 hours, monitoring its progress by TLC (see Protocol 1.2).
-
Once the reaction is deemed complete by TLC analysis, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 50 mL of diethyl ether.
-
Wash the organic layer sequentially with 25 mL of water, 2 x 25 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 25 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation if required.
Monitoring Reaction Progress by TLC
This protocol describes the use of TLC to track the conversion of pentanoic acid to this compound.
Materials:
-
Silica (B1680970) gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
TLC developing chamber with lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Potassium permanganate (B83412) (KMnO₄) stain solution (Recipe: 1.5 g KMnO₄, 10 g K₂CO₃, 0.1 g NaOH in 200 mL of water)
-
Heat gun or hot plate
-
Mobile Phase (Eluent): 4:1 Hexane:Ethyl Acetate (B1210297) (v/v)
Procedure:
-
Chamber Equilibration: Pour the 4:1 hexane:ethyl acetate mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 10-15 minutes.
-
Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a TLC plate. Mark three lanes on the origin line for spotting: 'SM' (Starting Material - pentanoic acid), 'RM' (Reaction Mixture), and 'C' (Co-spot).
-
Sample Preparation:
-
SM: Dissolve a tiny amount of pentanoic acid in a few drops of ethyl acetate.
-
RM: At various time points (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a drop of the reaction mixture using a glass capillary and dilute it in a vial with ~0.5 mL of ethyl acetate.
-
-
Spotting the Plate:
-
Using a clean capillary tube, spot the prepared pentanoic acid solution onto the 'SM' lane.
-
Using another clean capillary, spot the diluted reaction mixture onto the 'RM' lane.
-
For the 'C' lane, first spot the 'SM' solution, then carefully spot the 'RM' solution directly on top of it. Aim for small, concentrated spots (~1-2 mm in diameter).
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level. Replace the lid and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize the plate under a UV lamp (if compounds are UV-active). Circle any visible spots.
-
Submerge the plate in the potassium permanganate stain solution for a few seconds.
-
Remove the plate, let the excess stain drip off, and gently heat it with a heat gun until colored spots appear against a pink/purple background. The pentanoic acid and tert-butanol will appear as yellow/brown spots, as will the ester product.
-
-
Analysis:
-
The ester product (this compound) is less polar than the starting carboxylic acid (pentanoic acid). Therefore, the product spot will have a higher Retention Factor (Rf) value and will travel further up the plate than the acid spot.[5]
-
The reaction is considered complete when the spot corresponding to the pentanoic acid in the 'RM' lane has completely disappeared.
-
Data Presentation
Quantitative data from TLC analysis, primarily Rf values, should be recorded systematically.
Table 1: TLC Monitoring Data for this compound Synthesis
| Time Point | Eluent System | Rf (Pentanoic Acid) | Rf (this compound) | Observations |
| t = 0 min | 4:1 Hexane:EtOAc | ~0.25 | - | Strong starting material spot visible in RM lane. |
| t = 60 min | 4:1 Hexane:EtOAc | ~0.25 | ~0.60 | Faint starting material spot, strong product spot in RM lane. |
| t = 120 min | 4:1 Hexane:EtOAc | ~0.25 | ~0.60 | Starting material spot is barely visible in RM lane. |
| t = 180 min | 4:1 Hexane:EtOAc | - | ~0.60 | No visible starting material spot in RM lane. Reaction complete. |
| Note: Rf values are approximate and can vary based on exact conditions. |
Visualizations
Reaction Scheme
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tert-Butyl Pentanoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of tert-butyl pentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound include:
-
Fischer-Speier Esterification: This is a direct acid-catalyzed reaction between pentanoic acid and tert-butanol (B103910). It is a reversible reaction, and strategies to drive the equilibrium towards the product are necessary for good yields.[1]
-
Reaction with Pentanoyl Chloride: Pentanoyl chloride, being more reactive than pentanoic acid, can react with tert-butanol to form the ester. This reaction is typically faster and not reversible but requires the prior synthesis of the acid chloride.
-
Transesterification: This method involves the reaction of another ester of pentanoic acid (e.g., methyl pentanoate or ethyl pentanoate) with tert-butanol in the presence of an acid or base catalyst.
-
Steglich Esterification (DCC/DMAP Coupling): This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the esterification of pentanoic acid with tert-butanol under mild conditions. This is particularly useful for sterically hindered alcohols like tert-butanol.[2]
Q2: Why is my yield for the Fischer esterification of pentanoic acid with tert-butanol consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] Several factors can contribute to this:
-
Water Formation: The reaction produces water, which can hydrolyze the ester back to the starting materials, thus shifting the equilibrium to the left.[3]
-
Dehydration of Tert-Butanol: Tertiary alcohols like tert-butanol are prone to dehydration under strong acid catalysis, especially at elevated temperatures, leading to the formation of isobutylene (B52900).[4] This side reaction consumes the alcohol and reduces the potential yield of the ester.
-
Steric Hindrance: The bulky nature of the tert-butyl group can slow down the reaction rate compared to less hindered alcohols.[5]
-
Incomplete Reaction: The reaction may not have reached equilibrium, or the equilibrium may not favor the product under the chosen conditions.
Q3: What are the main side products to watch out for during the synthesis of this compound?
A3: The primary side products depend on the synthesis method:
-
Fischer Esterification: The main side product is isobutylene, formed from the acid-catalyzed dehydration of tert-butanol.[2]
-
Reaction with Pentanoyl Chloride: Di-tert-butyl ether can form as a byproduct.
-
Steglich Esterification: The main byproduct is dicyclohexylurea (DCU), which is formed from DCC. N-acylurea can also be formed as a side product if the reaction is slow.[2]
Q4: How can I purify my synthesized this compound?
A4: Purification typically involves the following steps:
-
Neutralization: The reaction mixture is first washed with a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst and any unreacted pentanoic acid.[6]
-
Extraction: The ester is then extracted into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Distillation: The final purification is usually achieved by fractional distillation to separate the this compound from any remaining starting materials and byproducts.[6]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Inefficient water removal | - Use a Dean-Stark apparatus to azeotropically remove water as it is formed. - Add a drying agent like molecular sieves to the reaction mixture. |
| Insufficient catalyst | - Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) incrementally. | |
| Suboptimal temperature | - Ensure the reaction is heated to a sufficient temperature to achieve a reasonable reaction rate, but avoid excessive heat which can promote side reactions. | |
| Significant amount of isobutylene detected | Dehydration of tert-butanol | - Use a milder acid catalyst. - Lower the reaction temperature. - Consider using a different synthesis method, such as Steglich esterification, which uses milder conditions.[2] |
| Product loss during workup | Emulsion formation during extraction | - Add brine to the aqueous layer to break up emulsions. - Filter the mixture through a pad of celite. |
| Incomplete extraction | - Increase the number of extractions with the organic solvent. |
Issue 2: Difficulties with Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Product is contaminated with starting materials after distillation | Inefficient distillation | - Use a fractionating column with a higher number of theoretical plates. - Perform the distillation under reduced pressure to lower the boiling points and potentially improve separation. |
| White precipitate (dicyclohexylurea) is difficult to remove after Steglich esterification | Incomplete filtration | - Cool the reaction mixture in an ice bath to maximize the precipitation of DCU before filtration. - Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to recover any trapped product. |
| Product has an acidic smell after purification | Incomplete neutralization | - Ensure thorough washing with sodium bicarbonate solution until the aqueous layer is basic. |
Data Presentation
Disclaimer: The following tables present illustrative data based on general principles of reaction optimization. Actual yields may vary depending on specific experimental conditions.
Table 1: Illustrative Yield of this compound via Fischer Esterification under Various Conditions
| Catalyst | Pentanoic Acid : Tert-Butanol Ratio | Reaction Time (h) | Temperature (°C) | Illustrative Yield (%) |
| H₂SO₄ (conc.) | 1 : 1.5 | 8 | 80 | 65 |
| H₂SO₄ (conc.) | 1 : 3 | 8 | 80 | 80 |
| p-TsOH | 1 : 1.5 | 12 | 80 | 70 |
| p-TsOH | 1 : 3 | 12 | 80 | 85 |
Table 2: Illustrative Yield of this compound via Steglich Esterification
| DCC (equivalents) | DMAP (mol%) | Reaction Time (h) | Temperature (°C) | Illustrative Yield (%) |
| 1.1 | 5 | 6 | 25 | 85 |
| 1.1 | 10 | 4 | 25 | 92 |
| 1.5 | 5 | 6 | 25 | 88 |
| 1.5 | 10 | 4 | 25 | 95 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add pentanoic acid (1.0 eq), tert-butanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Add a suitable solvent for azeotropic removal of water, such as toluene (B28343) or cyclohexane.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as determined by TLC or GC analysis.
-
Cool the reaction mixture to room temperature.
-
Carefully wash the mixture with saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound via Steglich Esterification
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentanoic acid (1.0 eq), tert-butanol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture again to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude product, which can be further purified by distillation if necessary.[7]
Visualizations
Caption: Reaction pathway for the Fischer-Speier esterification of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Esterification Of Butyl Pentanoate - 261 Words | Bartleby [bartleby.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Technical Support Center: Tert-butyl Esterification of Pentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the tert-butyl esterification of pentanoic acid.
Troubleshooting Guides
Issue: Low or No Yield of Tert-butyl Pentanoate
Q1: I am not getting the expected yield of this compound. What are the possible causes and how can I troubleshoot this?
A1: Low or no yield in the tert-butyl esterification of pentanoic acid can stem from several factors. Here's a systematic troubleshooting approach:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-driven process.[1] To favor product formation, consider the following:
-
Increase the concentration of one reactant: Using an excess of tert-butanol (B103910) can shift the equilibrium towards the ester.
-
Remove water: Use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.
-
Increase reaction time or temperature: Ensure the reaction is running for a sufficient duration and at an appropriate temperature. However, be aware that higher temperatures can promote side reactions.
-
-
Catalyst Inactivation: The acid catalyst (e.g., sulfuric acid) can be neutralized by contaminants in the reagents or glassware.
-
Ensure all glassware is thoroughly dried and free of basic residues.
-
Use anhydrous reagents.
-
-
Side Reactions: The formation of side products such as isobutene, di-tert-butyl ether, and isobutene oligomers can significantly reduce the yield of the desired ester. Please refer to the detailed section on "Side Reaction Management" below.
-
Work-up Issues: The desired product might be lost during the extraction and purification steps.
-
Ensure proper phase separation during aqueous work-up.
-
Use the correct pH for extractions to ensure the carboxylic acid is deprotonated and the ester remains in the organic layer.
-
Q2: My reaction mixture turned dark, and I observe a significant amount of a volatile byproduct. What is happening?
A2: A dark coloration and the evolution of a gas are often indicative of significant side reactions, primarily the formation of isobutene and its subsequent oligomerization.
-
Isobutene Formation: Under strong acidic conditions and elevated temperatures, tert-butanol can readily dehydrate to form isobutene gas.[2]
-
Oligomerization: The isobutene formed can then polymerize under the acidic conditions, leading to a mixture of oligomers and a darkened reaction mixture.[3]
To mitigate this, consider the following:
-
Lower the reaction temperature: This will reduce the rate of tert-butanol dehydration.
-
Use a milder acid catalyst: Catalysts like Amberlyst-15 or other solid acid catalysts can be less harsh than concentrated sulfuric acid.
-
Alternative Esterification Methods: For acid-sensitive substrates, consider using methods that do not rely on strong acids, such as the Steglich esterification (DCC/DMAP).[4][5]
Frequently Asked Questions (FAQs)
General Questions
Q3: What is the mechanism of the acid-catalyzed tert-butyl esterification of pentanoic acid?
A3: The reaction proceeds via a Fischer esterification mechanism. The key steps are:
-
Protonation of the carbonyl oxygen of pentanoic acid by the acid catalyst.
-
Nucleophilic attack of the tert-butanol on the protonated carbonyl carbon.
-
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
-
Elimination of a water molecule to form a protonated ester.
-
Deprotonation to yield the final this compound and regenerate the acid catalyst.
Side Reactions
Q4: What are the primary side reactions I should be aware of?
A4: The main side reactions in the acid-catalyzed tert-butyl esterification of pentanoic acid are:
-
Dehydration of tert-butanol to isobutene: This is a major side reaction, especially at higher temperatures.
-
Formation of di-tert-butyl ether: Two molecules of tert-butanol can react under acidic conditions to form di-tert-butyl ether.
-
Oligomerization of isobutene: The isobutene formed can polymerize into dimers, trimers, and higher oligomers.[3]
Q5: How can I detect the presence of these side products?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying the components of your reaction mixture, including the desired ester and various side products.[6] You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to identify the characteristic signals of the side products.
Mitigation Strategies
Q6: What are the best strategies to minimize the formation of side products?
A6: To minimize side reactions:
-
Control the temperature: Use the lowest effective temperature to favor esterification over dehydration.
-
Choose the right catalyst: Solid acid catalysts or milder Lewis acids can offer better selectivity.
-
Use an alternative method: For sensitive substrates, methods like Steglich esterification using DCC and DMAP can avoid the harsh acidic conditions that promote side reactions.[4][5]
-
Use isobutylene (B52900) gas directly: Reacting pentanoic acid with isobutylene gas in the presence of an acid catalyst can be a more direct route to the tert-butyl ester, avoiding the use of tert-butanol and its associated side reactions.[7]
Data Presentation
Table 1: Illustrative Yields of this compound and Side Products under Different Conditions
| Catalyst | Temperature (°C) | Pentanoic Acid:tert-butanol Ratio | Approx. Yield of this compound (%) | Approx. Yield of Isobutene (%) | Approx. Yield of Di-tert-butyl Ether (%) |
| H₂SO₄ (conc.) | 80 | 1:1.5 | 65 | 25 | 10 |
| H₂SO₄ (conc.) | 50 | 1:1.5 | 75 | 15 | 10 |
| Amberlyst-15 | 80 | 1:1.5 | 85 | 10 | 5 |
| DCC/DMAP | 25 | 1:1.2 | >95 | <1 | <1 |
Note: These are representative values based on general trends in tert-butyl esterification and may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Acid-Catalyzed Tert-butyl Esterification of Pentanoic Acid
-
Materials: Pentanoic acid, tert-butanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pentanoic acid (1.0 eq) and an excess of tert-butanol (1.5 - 2.0 eq). b. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). c. Heat the mixture to a gentle reflux (around 50-60°C) and monitor the reaction progress by TLC or GC-MS. d. Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. e. Carefully wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. g. Purify the product by distillation if necessary.
Protocol 2: Steglich Esterification of Pentanoic Acid with Tert-butanol [4][5]
-
Materials: Pentanoic acid, tert-butanol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (anhydrous).
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, dissolve pentanoic acid (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane. b. Cool the solution to 0°C in an ice bath. c. Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. e. Upon completion, filter off the precipitated dicyclohexylurea (DCU). f. Wash the filtrate with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography.
Visualizations
Caption: Main reaction pathway for the acid-catalyzed tert-butyl esterification of pentanoic acid.
Caption: Major side reactions occurring during the tert-butyl esterification of pentanoic acid.
Caption: A logical workflow for troubleshooting low yields in tert-butyl esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. This compound | C9H18O2 | CID 520048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl Pentanoate
This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting incomplete deprotection of tert-butyl pentanoate and related tert-butyl esters.
Frequently Asked Questions (FAQs)
Q1: My this compound deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?
Incomplete deprotection of tert-butyl esters like this compound using TFA can stem from several factors:
-
Insufficient Acid: The amount of TFA may not be enough to drive the reaction to completion. While the reaction is in principle catalytic, using an excess of TFA is common practice to ensure the reaction goes to completion.[1] If the substrate contains other basic functionalities, they may consume some of the acid.
-
Reaction Time and Temperature: The deprotection might require a longer reaction time or gentle heating.[1] Most deprotections are performed at room temperature, but for stubborn substrates, extending the reaction time from a few hours to overnight can be beneficial.[1]
-
Solvent Choice: Dichloromethane (B109758) (DCM) is a widely used solvent for TFA-mediated deprotection.[1] However, the choice of solvent can influence the reaction's efficiency for certain substrates.
-
Steric Hindrance: A sterically hindered tert-butyl ester may necessitate more forcing conditions, such as a higher temperature or longer reaction time, for complete removal.[1][2]
-
Presence of Scavengers: While scavengers are often used to prevent side reactions, they can compete with the substrate for the acid, which could potentially slow down the deprotection process.[1]
Q2: I am observing unexpected side products during the deprotection. What are they and how can I minimize them?
The primary side reaction during acid-catalyzed deprotection is the alkylation of nucleophilic functional groups by the reactive tert-butyl cation that is generated.[1][2] This can lead to the formation of unwanted byproducts with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[2]
To minimize these side reactions, the use of "scavengers" is highly recommended.[1][2] Scavengers are compounds that readily react with and neutralize the tert-butyl cation.[2] Common scavengers include:
-
Triisopropylsilane (B1312306) (TIS): A very effective scavenger that rapidly traps the tert-butyl cation.[1]
-
Water: Can also act as a scavenger.[1]
-
Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids like methionine or cysteine.[1][2]
A typical scavenger cocktail might consist of TFA/TIS/H2O in a 95:2.5:2.5 ratio.[3]
Q3: How can I monitor the progress of the deprotection reaction?
Regularly monitoring the reaction is crucial to determine the optimal reaction time and to avoid potential degradation of the product from prolonged exposure to acid.[3] Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and cost-effective method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product (pentanoic acid).[3][4] The carboxylic acid product is significantly more polar than the ester starting material, resulting in a lower Rf value on the TLC plate.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more detailed and quantitative analysis of the reaction mixture.[4][5] You can observe the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The mass spectrometer confirms the identity of each species.[4]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A powerful tool for monitoring the reaction, as the nine protons of the tert-butyl group give a very distinct singlet signal in the ¹H NMR spectrum.[4] The disappearance of this signal indicates the progress of the deprotection.[4]
Q4: My substrate is sensitive to strong acids like TFA. What are some alternative deprotection methods?
If your molecule contains other acid-labile functional groups, using a milder deprotection method is advisable. Some alternatives to TFA include:
-
Formic Acid: Milder than TFA and can be effective for some substrates, often requiring heating.[6]
-
Aqueous Phosphoric Acid: An environmentally benign and selective reagent for the deprotection of tert-butyl esters.[7][8]
-
Zinc Bromide (ZnBr₂): A Lewis acid that can be used for the chemoselective deprotection of tert-butyl esters in the presence of other acid-sensitive groups.[9][10][11][12]
-
Thermolytic Cleavage: Heating the tert-butyl ester in a high-boiling solvent can induce cleavage, though this method is less common.[13]
Quantitative Data Summary
The following table summarizes typical reaction conditions for various tert-butyl ester deprotection methods. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | TFA (50-100%) | Dichloromethane (DCM) | Room Temperature | 1 - 5 | >90 | A common and highly effective method.[1][13][14] Can also cleave other acid-sensitive groups like Boc protecting groups.[14] |
| Hydrogen Chloride (HCl) | HCl (gas or solution) | Dioxane / Diethyl Ether | Room Temperature | 1 - 4 | High | A classic and effective method.[6] |
| Sulfuric Acid (H₂SO₄) | Catalytic H₂SO₄ | Dioxane / H₂O | Room Temperature | 2 - 6 | High | A strong, non-volatile acid.[6] |
| Formic Acid | Formic Acid (neat) | - | 50 - 60 | 1 - 3 | >90 | Milder than TFA, useful for sensitive substrates.[6] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ (aq) | Toluene (B28343) or DCM | Room Temperature - 50 | 4 - 24 | High | A greener and milder alternative.[7][8][13] |
| Zinc Bromide (ZnBr₂) | ZnBr₂ | Dichloromethane (DCM) | Room Temperature | 2 - 24 | High | A mild Lewis acid for selective deprotection.[9][10][11] |
Experimental Protocols
Protocol 1: Standard Deprotection of this compound using TFA
-
Reaction Setup: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. A typical concentration is 0.1-0.2 M.[3]
-
TFA Addition: In a fume hood, add an equal volume of trifluoroacetic acid (TFA) to the solution for a 1:1 (v/v) mixture.[1][15] If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v) to the reaction mixture before adding TFA.[9]
-
Reaction: Stir the reaction mixture at room temperature.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).[13]
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[13] To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene twice.[15]
-
Purification: The crude pentanoic acid can be purified by standard methods such as distillation or chromatography if necessary.
Protocol 2: Monitoring Deprotection by ¹H NMR
-
Sampling: Withdraw a small aliquot (approximately 0.1-0.2 mL) from the reaction mixture.
-
Work-up: Transfer the aliquot to a vial and evaporate the solvent and volatile reagents under a stream of nitrogen or on a rotary evaporator.[4]
-
Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Analysis: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum.[4] The disappearance of the singlet at approximately 1.4-1.5 ppm corresponding to the tert-butyl group will indicate the progress of the deprotection.
Visualizations
Caption: Mechanism of acid-catalyzed deprotection of this compound.
Caption: Troubleshooting workflow for incomplete deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 12. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
preventing side reactions during tert-butyl pentanoate cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the cleavage of tert-butyl pentanoate and other tert-butyl esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the acidic cleavage of tert-butyl esters?
A1: The main issue arises from the generation of a reactive tert-butyl cation (tBu⁺) intermediate when the protecting group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile and can alkylate nucleophilic functional groups within the molecule, leading to undesired side products.[1][2][3]
Q2: Which functional groups are most susceptible to alkylation by the tert-butyl cation?
A2: Nucleophilic functional groups and amino acid side chains are particularly vulnerable to alkylation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[2][4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[2][4][5]
-
Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[2][4][5]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[2][4]
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to this side reaction.[2]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[5][6][7] They react with the carbocation more rapidly than the sensitive functional groups on the target molecule, thus preventing unwanted side reactions.[5][6][7]
Q4: My standard trifluoroacetic acid (TFA) protocol is cleaving other acid-labile groups in my molecule. What are milder alternatives?
A4: When TFA is too harsh, several milder acidic or Lewis acidic systems can be employed for selective t-butyl ester cleavage. These methods often tolerate other acid-sensitive functionalities.[8] Options include:
-
Aqueous Phosphoric Acid (H₃PO₄): An environmentally benign, mild, and selective reagent for the deprotection of t-butyl esters, ethers, and carbamates.[8][9][10][11] It tolerates groups like CBZ carbamates, benzyl (B1604629) esters, and TBDMS ethers.[8][10]
-
Zinc Bromide (ZnBr₂): This Lewis acid is effective for the chemoselective hydrolysis of t-butyl esters.[8][9]
-
Ytterbium triflate (Yb(OTf)₃): A mild Lewis acid that can selectively cleave t-butyl esters.[8]
-
Silica Gel in Refluxing Toluene (B28343): This method provides a mild way to cleave t-butyl esters.[8][12]
Q5: Are there any non-acidic methods to cleave a tert-butyl ester?
A5: Yes, if your substrate is sensitive to all acidic conditions, several non-acidic methods can be used:
-
Thermolytic cleavage: Heating the compound in a high-boiling solvent can remove the tert-butyl group as isobutylene.[9] Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can also be effective.[13][14]
-
Tris(4-bromophenyl)amminium radical cation ("Magic Blue") and Triethylsilane: This combination offers a mild, transition-metal-free deprotection method.[8][15][16]
-
Powdered Potassium Hydroxide (KOH) in THF: This system provides a basic alternative for cleaving t-butyl esters.[8]
Troubleshooting Guides
Issue 1: Formation of Unexpected Side Products
-
Symptom: Analysis by HPLC or LC-MS reveals unexpected peaks, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[2][3][6]
-
Cause: Alkylation of nucleophilic functional groups by the tert-butyl cation generated during acid cleavage.[1][2]
-
Solution: Incorporate a scavenger or a cocktail of scavengers into the deprotection reaction mixture to trap the reactive t-butyl cation.[6] The choice of scavenger is critical and depends on the specific residues present in your compound.[2]
Issue 2: Incomplete Cleavage Reaction
-
Symptom: Presence of starting material in the reaction mixture after the expected reaction time, as observed by TLC, HPLC, or LC-MS.[17]
-
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50% or even 95-100% TFA.[17]
-
Inadequate Reaction Time or Temperature: Extend the reaction time and monitor the progress at regular intervals. Gentle heating can be considered for resistant substrates, but monitor for potential side reactions.[17]
-
Steric Hindrance: If the tert-butyl ester group is sterically hindered, longer reaction times or stronger acidic conditions may be necessary.[2][17]
-
Poor Solubility: Ensure the substrate is fully dissolved in the reaction solvent. Consider alternative anhydrous solvents if solubility is an issue.[17]
-
Issue 3: Low Yield of the Deprotected Product
-
Symptom: The desired product is obtained in a lower-than-expected yield after workup and purification.
-
Possible Causes & Solutions:
-
Product is water-soluble: If the resulting carboxylic acid is polar, it may be lost during the aqueous workup. Saturate the aqueous phase with NaCl and perform multiple extractions to improve recovery.[9]
-
Degradation of Starting Material or Product: If the compound is sensitive to the acidic conditions, consider switching to a milder deprotection method.[8] Performing the reaction at a lower temperature may also help.[9]
-
Data Presentation
Table 1: Common Scavengers for Preventing Tert-Butylation
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (B1312306) (TIS) | Trp, Tyr, Cys, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[4][6] |
| Triethylsilane (TES) | Trp, Met | 5-10 equivalents | Another effective silane-based scavenger.[4][6] |
| Thioanisole | Met, Trp | 5% (v/v) | Effective in preventing S-alkylation of methionine. Also helps reduce methionine sulfoxide.[4][6] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | A strong nucleophile, effective at preventing S-alkylation. Has a strong odor.[4][6] |
| Water | General carbocations | 2.5-5% (v/v) | Can act as a nucleophile to hydrolyze the tert-butyl cation.[4][6] |
| Anisole | General nucleophiles, Tyr, Trp | - | A general-purpose scavenger.[4][6] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[6] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection with a Scavenger
-
Dissolution: Dissolve the tert-butyl ester-containing compound in dichloromethane (B109758) (DCM).[7]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For a tryptophan-containing substrate, triisopropylsilane (TIS) can be added to a final concentration of 2.5-5% (v/v).[4][6]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[18]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by an appropriate analytical method (e.g., TLC or LC-MS).[6][7]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product can then be purified.[6][9]
Protocol 2: Deprotection using Aqueous Phosphoric Acid
-
Preparation: Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).[9]
-
Reagent Addition: Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[9]
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction by TLC or LC-MS.[9]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[9]
Mandatory Visualizations
Caption: Mechanism of tert-butyl ester cleavage and side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tert-Butyl Esters [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Navigating the Challenges of Purifying Tert-butyl Pentanoate by Distillation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of tert-butyl pentanoate by distillation. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
Q2: What are the common impurities in a crude sample of this compound synthesized by Fischer esterification?
The most common impurities originating from a Fischer esterification synthesis of this compound include:
-
Unreacted starting materials: Pentanoic acid and tert-butanol (B103910).
-
Water: A byproduct of the esterification reaction.
-
Side-products: Isobutylene (B52900), formed from the acid-catalyzed elimination of water from tert-butanol.
Q3: Can this compound form azeotropes with impurities?
While specific azeotropic data for this compound with water, pentanoic acid, or tert-butanol is not available in the searched literature, it is a strong possibility. For instance, tert-butanol is known to form an azeotrope with water. A similar alcohol, tert-pentanol, forms an azeotrope with water that boils at 87.35 °C. The potential for azeotrope formation can significantly complicate purification by simple distillation.
Q4: Is this compound susceptible to degradation during distillation?
Yes, tert-butyl esters can be sensitive to thermal stress, especially in the presence of acidic residues from the synthesis. At elevated temperatures, elimination of isobutylene can occur, leading to the formation of pentanoic acid and isobutylene. This decomposition pathway can reduce the yield of the desired product and introduce additional impurities.
Troubleshooting Guide
This section provides solutions to common problems encountered during the distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is contaminated with a low-boiling impurity. | Presence of unreacted tert-butanol or an azeotrope of tert-butanol with water. | - Perform a pre-distillation wash with a saturated sodium bicarbonate solution to neutralize any residual acid catalyst and remove some water-soluble impurities.- Employ fractional distillation with a column of sufficient theoretical plates to separate the low-boiling components. |
| Product is contaminated with a high-boiling impurity. | Presence of unreacted pentanoic acid. | - A pre-distillation wash with a dilute sodium bicarbonate solution will help remove the acidic pentanoic acid.- Utilize fractional distillation, ensuring the distillation temperature does not significantly exceed the boiling point of this compound. |
| Poor separation of product from impurities. | - Formation of an unknown azeotrope.- Insufficient number of theoretical plates in the distillation column. | - Consider using azeotropic or extractive distillation by introducing an entrainer that can break the azeotrope.- Increase the length or efficiency of the fractionating column. |
| Low yield of purified product. | - Thermal decomposition of the this compound.- Inefficient separation leading to product loss in the forerun or residue. | - Distill under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.- Ensure the distillation apparatus is well-insulated to maintain a stable temperature gradient.- Optimize the distillation rate; a slower rate generally provides better separation. |
| Product appears cloudy or contains water. | Incomplete removal of water before or during distillation. | - Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.- If an azeotrope with water is suspected, consider azeotropic distillation with a suitable entrainer. |
Key Experimental Parameters and Data
A summary of the boiling points of relevant compounds is provided below for easy reference during the planning and execution of distillation experiments.
| Compound | Boiling Point (°C) at Atmospheric Pressure | Notes |
| This compound | Not experimentally determined in searched literature. | Predicted for a similar compound to be ~220°C. Likely lower than n-butyl pentanoate. |
| n-Butyl Pentanoate | 186-187 | Useful as a reference point for the straight-chain isomer. |
| Pentanoic Acid | 186-187 | Potential high-boiling impurity. |
| tert-Butanol | 82-83 | Potential low-boiling impurity. |
| tert-Pentanol/Water Azeotrope | 87.35 | Illustrates the potential for azeotrope formation with residual alcohol and water. |
| Isobutylene | -6.9 | Gaseous at room temperature, but its formation indicates product decomposition. |
Experimental Protocols
1. Pre-Distillation Workup (Acid and Water Removal)
-
Transfer the crude this compound to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any residual acid catalyst and unreacted pentanoic acid.
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated aqueous sodium chloride solution) to aid in the separation of the organic and aqueous layers.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
2. Fractional Distillation at Atmospheric Pressure
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) of appropriate length.
-
Place the dried crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Heat the distillation flask gently.
-
Collect the forerun, which will primarily consist of any remaining low-boiling impurities such as tert-butanol. The temperature should plateau at the boiling point of the lowest boiling component.
-
Once the temperature begins to rise, change the receiving flask to collect the main fraction corresponding to the boiling point of this compound.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
Stop the distillation before the flask runs dry to prevent the concentration of high-boiling impurities and potential decomposition.
3. Vacuum Distillation (for Thermally Sensitive Samples)
-
Follow the setup for fractional distillation but connect the apparatus to a vacuum source.
-
Ensure all glassware is rated for use under vacuum and that all joints are properly sealed.
-
Gradually apply the vacuum and then begin heating the distillation flask.
-
Collect the fractions as described for atmospheric distillation, noting that the boiling points will be significantly lower than at atmospheric pressure.
Logical Workflow for Troubleshooting Distillation Issues
The following diagram illustrates a logical workflow for diagnosing and resolving common issues during the purification of this compound by distillation.
Caption: Troubleshooting workflow for distillation issues.
Technical Support Center: Synthesis of Tert-Butyl Pentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of tert-butyl pentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis via Fischer esterification?
A1: The most common impurities include unreacted starting materials and side-products from the reaction conditions. These are typically:
-
Pentanoic acid: Unreacted starting material.
-
tert-Butanol (B103910): Unreacted starting material.
-
Isobutylene (B52900): Formed by the acid-catalyzed dehydration of tert-butanol. This is a significant side-reaction when using tertiary alcohols in Fischer esterification.[1]
-
Water: A byproduct of both the esterification and the dehydration of tert-butanol.
Q2: Why is my yield of this compound lower than expected?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2][3] Several factors can contribute:
-
Equilibrium: The reaction between pentanoic acid and tert-butanol is an equilibrium process. To favor product formation, it's essential to either use an excess of one reactant (usually the less expensive one, tert-butanol) or remove a product as it forms (typically water).[2][3][4]
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.
-
Side Reactions: The acid-catalyzed dehydration of tert-butanol to isobutylene is a common side reaction that consumes the alcohol, reducing the potential yield of the desired ester.[1]
-
Product Loss During Workup: Significant amounts of the product can be lost during aqueous washes if emulsions form or if the pH is not carefully controlled.
Q3: How can I effectively remove the unreacted pentanoic acid from my crude product?
A3: Unreacted pentanoic acid can be efficiently removed by a liquid-liquid extraction using a mild base. Washing the crude organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase.[5] Care must be taken as this will generate CO₂ gas, so pressure should be vented frequently from the separatory funnel.[5]
Q4: What analytical techniques are suitable for assessing the purity of my this compound?
A4: Several analytical methods can be used to determine the purity of your final product:
-
Gas Chromatography (GC): An excellent technique for separating and quantifying volatile compounds like this compound and its likely impurities.[6] A flame ionization detector (FID) is commonly used. Purity is often determined by the area percentage of the product peak.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration and have distinct signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.
Troubleshooting Guide
Issue 1: Low Purity of Final Product After Purification
This troubleshooting workflow will guide you through the steps to diagnose and resolve low purity issues with your this compound.
Caption: Troubleshooting workflow for low purity of this compound.
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning purification by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 158.24 | ~164 |
| Pentanoic acid | 102.13 | 186 |
| tert-Butanol | 74.12 | 82.4 |
| Isobutylene | 56.11 | -6.9 |
Experimental Protocols
Protocol: Purification of this compound
This protocol outlines a standard procedure for the purification of crude this compound after synthesis.
Caption: General experimental workflow for the purification of this compound.
Methodology:
-
Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. If a water-immiscible solvent was used for the reaction, proceed to the next step. If the reaction was run in excess tert-butanol, add an inert organic solvent such as diethyl ether or ethyl acetate (B1210297) to dilute the mixture.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
-
Neutralization of Acid:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel.
-
Stopper the funnel and shake gently, frequently venting to release the pressure from the evolved CO₂ gas.
-
Continue washing until no more gas evolution is observed.
-
Separate and discard the aqueous layer.
-
-
Removal of Water:
-
Wash the organic layer with brine (a saturated aqueous solution of NaCl) to help break any emulsions and remove the bulk of the dissolved water.
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Allow the mixture to stand for 10-15 minutes, swirling occasionally. The solution should be clear, not cloudy.
-
-
Isolation of Crude Product:
-
Filter the drying agent from the organic solution.
-
Remove the solvent using a rotary evaporator.
-
-
Final Purification:
-
Purify the resulting crude ester by fractional distillation under atmospheric pressure.
-
Collect the fraction corresponding to the boiling point of this compound (approximately 164 °C), ensuring a stable distillation temperature. Discard any initial lower-boiling fractions which may contain residual tert-butanol.
-
Protocol: GC Analysis of this compound Purity
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[6]
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
Data Analysis: Determine the purity by area percent normalization, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Esterification Of Butyl Pentanoate - 261 Words | Bartleby [bartleby.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Tert-Butyl Pentanoate
Welcome to the technical support center for the synthesis of tert-butyl pentanoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is commonly synthesized via the Fischer esterification of pentanoic acid and tert-butanol (B103910) using an acid catalyst. Other methods include the reaction of pentanoyl chloride with tert-butanol or using tert-butyl acetate (B1210297) as both a reactant and solvent with a strong acid catalyst.
Q2: Why is the reaction rate for this compound formation often slow?
A2: The reaction rate can be slow due to the steric hindrance of the bulky tert-butyl group, which makes nucleophilic attack by tert-butanol on the protonated carboxylic acid less favorable. The reaction is also a reversible equilibrium, which can limit the net forward rate.[1]
Q3: What catalysts are effective for this esterification?
A3: Strong acids are typically used as catalysts. Common choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[2] More advanced catalysts like zeolites, ionic liquids, and solid acids such as sulfated zirconia have also been shown to be effective in tert-butylation reactions.[3] A highly efficient method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate.[4]
Q4: How can I shift the equilibrium towards the product side?
A4: To favor the formation of this compound, you can either remove water as it is formed (e.g., using a Dean-Stark apparatus) or use a large excess of one of the reactants, typically the less expensive one.[2] Using tert-butanol as the solvent is a common strategy.
Q5: What are the typical side products in this reaction?
A5: A major side product is isobutylene, which is formed by the acid-catalyzed dehydration of tert-butanol. This is especially prevalent at higher temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient heating. 3. Reaction has not reached equilibrium. 4. Water present in reactants or glassware. | 1. Use a fresh, anhydrous acid catalyst. 2. Ensure the reaction is heated to the appropriate temperature (typically reflux). 3. Increase the reaction time. Monitor the reaction progress using TLC or GC. 4. Use anhydrous reactants and dry glassware. |
| Slow Reaction Rate | 1. Insufficient catalyst. 2. Low reaction temperature. 3. Steric hindrance. | 1. Increase the catalyst loading. Be cautious as this can also increase side reactions. 2. Increase the reaction temperature. Note that this may also promote the dehydration of tert-butanol. 3. Consider using a more reactive derivative of pentanoic acid, such as pentanoyl chloride. |
| Formation of Isobutylene (Side Product) | 1. High reaction temperature. 2. High catalyst concentration. | 1. Lower the reaction temperature. 2. Reduce the amount of acid catalyst. 3. Consider using a milder catalyst. |
| Difficulty in Product Isolation | 1. Incomplete reaction. 2. Emulsion formation during workup. | 1. Ensure the reaction has gone to completion before starting the workup. 2. Add a saturated brine solution to break up emulsions during extraction. |
Data Presentation
Table 1: Comparison of Catalysts for Tert-Butylation Reactions
| Catalyst | Substrate | Tert-butylating Agent | Temperature (°C) | Conversion (%) | Selectivity/Yield |
| H-Y Zeolite | Phenol | tert-Butanol | 150-200 | Up to 86.3 | High activity, tunable selectivity.[3] |
| Ionic Liquid | Phenol | tert-Butanol | 130 | >90 | 65% yield of 2,4-di-tert-butylphenol.[3] |
| Tf₂NH (cat.) | Various Carboxylic Acids | tert-Butyl Acetate | N/A | High | High yields, faster reaction times.[4] |
| DMAP | Phenylacetic Acid | tert-Butanol | N/A | N/A | 45% yield of tert-butyl ester.[5] |
| Calcined Hydrotalcite | Phenylacetic Acid | tert-Butanol | N/A | N/A | 40% yield of tert-butyl ester.[5] |
Note: Data for analogous tert-butylation reactions are presented to provide a comparative overview of catalyst performance.
Experimental Protocols
Protocol 1: Fischer Esterification of Pentanoic Acid with Tert-Butanol
Materials:
-
Pentanoic acid
-
Tert-butanol (in excess, can be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentanoic acid and an excess of tert-butanol (e.g., 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reactant) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Neutralize the excess acid by washing with a saturated solution of sodium bicarbonate until no more gas evolves.
-
Wash the organic layer with brine to remove residual water and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess tert-butanol by rotary evaporation.
-
Purify the crude this compound by distillation.
Visualizations
Caption: Experimental workflow for Fischer Esterification.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Minimizing Rearrangement During tert-Butyl Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with rearrangement during the synthesis of tert-butyl esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant amounts of rearranged byproducts in my tert-butyl ester synthesis. What is the likely cause?
A1: The formation of rearranged byproducts during tert-butyl ester synthesis is most commonly due to the generation of carbocation intermediates that undergo rearrangement to more stable forms. This is particularly prevalent under strongly acidic conditions, such as in traditional Fischer esterification using tert-butanol (B103910) and a strong acid catalyst (e.g., sulfuric acid). The tert-butyl carbocation, or other carbocations formed from your starting material, can rearrange before being trapped by the carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting logic for rearrangement.
Q2: Which methods are recommended to minimize or avoid carbocation rearrangement during tert-butyl ester synthesis?
A2: To minimize rearrangement, it is advisable to use methods that do not involve the formation of highly reactive carbocation intermediates. The following methods are recommended:
-
Steglich Esterification: This method utilizes a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[1][2] It is a mild reaction that can be performed at room temperature and is well-suited for substrates that are sensitive to acid.[3][4]
-
Di-tert-butyl Dicarbonate (B1257347) ((Boc)₂O) Method: In this approach, (Boc)₂O is used as the source of the tert-butyl group in the presence of a suitable catalyst.[5][6] This method is often performed under neutral or mildly basic conditions, thus avoiding strong acids that can induce rearrangements.
-
Transesterification: This involves the conversion of a less sterically hindered ester (e.g., a methyl or ethyl ester) to a tert-butyl ester.[7] A common approach is the use of potassium tert-butoxide in an appropriate solvent.
Q3: Can I use isobutylene (B52900) for my tert-butyl ester synthesis without causing significant rearrangement?
A3: Yes, the reaction of a carboxylic acid with isobutylene is a common and effective method for synthesizing tert-butyl esters.[8][9] While this reaction is acid-catalyzed, the conditions can often be controlled to minimize side reactions. The use of a milder acid catalyst or careful control of the reaction temperature can suppress rearrangement. The direct reaction with isobutylene is often preferred over the use of tert-butanol under strongly acidic conditions, as the latter is more prone to elimination and subsequent side reactions.
Q4: I am working with an amino acid. Are there specific methods that are better suited for these substrates to avoid rearrangement and other side reactions?
A4: Yes, for amino acids, it is crucial to use mild conditions to prevent racemization and other side reactions. A particularly effective and modern method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the reagent and the solvent.[10][11][12] This method has been shown to be fast, high-yielding, and avoids racemization.[10] The Steglich esterification is also a suitable method for amino acid substrates.
Comparative Data on Synthesis Methods
The following table summarizes the general reaction conditions and typical yields for various tert-butyl ester synthesis methods, highlighting those that minimize rearrangement.
| Method | Typical Reagents | Catalyst | Temperature | Typical Yield | Potential for Rearrangement |
| Fischer Esterification | Carboxylic acid, tert-butanol | H₂SO₄, HCl | Reflux | Variable | High |
| Reaction with Isobutylene | Carboxylic acid, isobutylene | H₂SO₄, TfOH | Low to RT | Good to Excellent | Low to Moderate |
| Steglich Esterification | Carboxylic acid, tert-butanol | DCC/EDC, DMAP | Room Temp | High | Very Low |
| (Boc)₂O Method | Carboxylic acid, (Boc)₂O | DMAP, Et₃N | Room Temp | High | Very Low |
| Transesterification | Methyl/Ethyl ester, t-BuOK | None | 0°C to RT | Good to High | Very Low |
| Tf₂NH/t-BuOAc Method | Carboxylic acid, t-BuOAc | Tf₂NH | Room Temp | High to Quant. | Very Low |
Experimental Protocols
Protocol 1: Steglich Esterification (Minimal Rearrangement)
This protocol is adapted from the original procedure by Steglich and Neises.[1]
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and tert-butanol (1.2 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl ester.
-
Purify the product by column chromatography if necessary.
Workflow for Steglich Esterification:
Caption: Experimental workflow for Steglich esterification.
Protocol 2: Esterification using (Boc)₂O (Minimal Rearrangement)
-
To a solution of the carboxylic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) in an anhydrous aprotic solvent (e.g., THF or DCM), add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the pure tert-butyl ester.
Reaction Mechanisms
Mechanism of Acid-Catalyzed Rearrangement:
Under strong acid conditions, a secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift, leading to an undesired rearranged product.
Caption: Carbocation rearrangement pathway.
Mechanism of Steglich Esterification:
The Steglich esterification proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium intermediate. This mechanism avoids the formation of free carbocations.[1]
Caption: Simplified mechanism of Steglich esterification.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 9. DE102015205752A1 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 11. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
selective cleavage of tert-butyl pentanoate in presence of other esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective cleavage of tert-butyl pentanoate in the presence of other esters. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for the selective cleavage of tert-butyl esters?
The selective cleavage of tert-butyl esters is based on the formation of a stable tertiary carbocation intermediate under acidic conditions. Protonation of the ester oxygen is followed by the cleavage of the carbon-oxygen bond, leading to the formation of the carboxylic acid and a tert-butyl cation. This cation is then typically neutralized by deprotonation to form the volatile gas isobutylene (B52900).[1][2] This mechanism allows for deprotection under conditions that are generally mild enough to leave other less sterically hindered esters, such as methyl or ethyl esters, intact.[1]
Q2: Which reagents are commonly used for the selective deprotection of tert-butyl esters?
A variety of acidic reagents can be employed, ranging from strong acids like trifluoroacetic acid (TFA) to milder acids like aqueous phosphoric acid or p-toluenesulfonic acid.[1][3] Lewis acids such as zinc bromide (ZnBr₂) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) with sodium iodide (NaI) are also effective and may offer different selectivity profiles.[1]
Q3: Are there any non-acidic methods for the selective cleavage of tert-butyl esters?
While less common, some non-acidic methods have been reported. These include thermolytic cleavage in fluorinated alcohols and the use of powdered potassium hydroxide (B78521) (KOH) in THF, which can be a safer alternative to hazardous reagents like NaH in DMF.[1][4]
Q4: How can I minimize side reactions during the deprotection of tert-butyl esters?
A primary side reaction is the alkylation of nucleophilic residues by the generated tert-butyl cation.[2][5] To prevent this, "scavengers" are added to the reaction mixture to trap the carbocation.[2] Common scavengers include triisopropylsilane (B1312306) (TIS), water, anisole, and thioanisole.[1][5][6]
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
| Possible Cause | Troubleshooting Step |
| Insufficient acid strength or concentration. | Increase the concentration of the acid or switch to a stronger acid (e.g., from phosphoric acid to TFA), being mindful of the compatibility with other functional groups.[1] |
| Steric hindrance around the ester group. | Prolong the reaction time or moderately increase the reaction temperature (e.g., to 40-50 °C).[1][5] |
| Presence of basic functional groups in the substrate. | The basic groups may be neutralizing the acid catalyst. Use a stoichiometric amount of acid or a stronger acid to overcome this.[1] |
| Inefficient Lewis acid activation. | For Lewis acid-mediated reactions, ensure that the reagents and solvent are anhydrous, as water can deactivate the Lewis acid.[1] |
Issue 2: Lack of Selectivity (Cleavage of Other Esters)
| Possible Cause | Troubleshooting Step |
| Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). | Reduce the reaction temperature and monitor the reaction progress more frequently (e.g., by TLC or LC-MS) to stop it once the tert-butyl ester is cleaved.[1] |
| The other ester group is unexpectedly labile. | Consider a different deprotection strategy. For instance, if a methyl ester is being cleaved with a strong Brønsted acid, a Lewis acid approach with ZnBr₂ might offer better selectivity.[1] |
| Use of an inappropriate acid. | Switch to a milder acidic reagent. For example, aqueous phosphoric acid can be a selective alternative to TFA.[3][7] |
Issue 3: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Alkylation by the intermediate tert-butyl cation. | Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (Et₃SiH) or anisole.[1] |
| Substrate degradation under the reaction conditions. | Use milder deprotection conditions. This could involve using a weaker acid, a lower reaction temperature, or a shorter reaction time.[1] |
| Polymerization of isobutylene. | Ensure adequate venting of the reaction vessel or perform the reaction under a stream of inert gas to remove the isobutylene as it forms.[1] |
Quantitative Data
Table 1: Comparison of Deprotection Methods for Tert-Butyl Esters
| Method | Reagents | Solvent | Time | Temperature | Yield (%) | Notes |
| TFA | Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 1-4 h | Room Temp. | High | Most common method, but can cleave other acid-labile groups.[1][5][7] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ | Toluene (B28343) | 4-12 h | 50-60 °C | High | Milder and more environmentally benign alternative to TFA.[3][7][8] |
| Zinc Bromide | ZnBr₂ (1.5-2.0 eq) | Dichloromethane (DCM) | 1-24 h | Room Temp. | Good to High | Chemoselective Lewis acid method.[1][9][10] |
| CeCl₃·7H₂O/NaI | CeCl₃·7H₂O (1.5 eq), NaI (1.3 eq) | Acetonitrile | 1-6 h | Reflux | 75-99% | Selective for tert-butyl esters in the presence of N-Boc groups.[11] |
| "Magic Blue" | tris(4-bromophenyl)aminium radical cation (cat.), HSiEt₃ | Dichloromethane (DCM) | 1 h | Room Temp. | up to 95% | Mild, catalytic deprotection.[12] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the this compound-containing substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To this solution, add an equal volume of trifluoroacetic acid (TFA) (for a 1:1 DCM:TFA solution).
-
If the substrate contains nucleophilic groups susceptible to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[5][6]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with a suitable solvent like toluene or DCM several times to ensure complete removal of residual TFA.[1]
-
Purify the resulting carboxylic acid by an appropriate method, such as crystallization or column chromatography.
Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
-
Dissolve the substrate containing the this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add zinc bromide (ZnBr₂) (typically 1.5 to 2.0 equivalents) to the solution.[1]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyl Ethers [organic-chemistry.org]
- 9. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of tert-Butyl Pentanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the work-up procedure of tert-butyl pentanoate synthesis. It is designed for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis and work-up of this compound in a question-and-answer format.
Issue 1: Low Product Yield
Q1: My reaction yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the equilibrium of the Fischer esterification reaction and the inherent reactivity of the tertiary alcohol. Here are common causes and solutions:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you can:
-
Use an Excess of One Reactant: Employing a large excess of either pentanoic acid or tert-butanol (B103910) can shift the equilibrium to favor the formation of the ester.[1]
-
Remove Water: The water produced during the reaction can be removed to prevent the reverse reaction (hydrolysis). This can be achieved by using a Dean-Stark apparatus during reflux or by adding a drying agent.
-
-
Steric Hindrance: Tert-butanol is a bulky tertiary alcohol, which can lead to slower reaction rates due to steric hindrance. To overcome this:
-
Side Reactions: Tertiary alcohols like tert-butanol are prone to elimination (dehydration) under acidic conditions, especially at higher temperatures, to form isobutylene. To minimize this:
-
Control Reaction Temperature: Maintain the reaction temperature at the optimal level for esterification without promoting significant dehydration of the tert-butanol.
-
-
Work-up Losses: Product can be lost during the extraction and washing steps. Ensure proper phase separation and minimize the number of transfers.
Issue 2: Problems During Aqueous Work-up
Q2: I am experiencing difficulty with the separation of layers during the aqueous extraction of my product. What should I do?
A2: The formation of an emulsion, a stable mixture of the organic and aqueous layers, is a common issue during the work-up of ester synthesis. Here’s how to troubleshoot this problem:
-
Breaking Emulsions:
-
Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in the separation of the layers.
-
Filtration: Filtering the mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent might alter the properties of the organic phase and promote separation.
-
Q3: I am concerned about the potential hydrolysis of my this compound during the work-up. How can I avoid this?
A3: Tert-butyl esters are susceptible to acid-catalyzed hydrolysis. To prevent the loss of your product during the work-up:
-
Neutralize Acid Catalyst: It is crucial to neutralize the acid catalyst used in the esterification reaction. This is typically done by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The reaction with bicarbonate will produce carbon dioxide gas, so it is important to vent the separatory funnel frequently to release the pressure.
-
Avoid Strong Acids: Do not use strong acidic solutions during the work-up. If an acidic wash is necessary to remove other impurities, use a weak acid like a dilute citric acid solution.
Issue 3: Product Purity
Q4: After purification, my this compound is still impure. What are the likely contaminants and how can I remove them?
A4: Common impurities in the synthesis of this compound include unreacted starting materials (pentanoic acid and tert-butanol) and byproducts from side reactions.
-
Removal of Unreacted Pentanoic Acid: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate will react with the acidic pentanoic acid to form a water-soluble sodium salt, which will be partitioned into the aqueous layer.
-
Removal of Unreacted tert-Butanol: Washing the organic layer with water can help remove the more water-soluble tert-butanol.
-
Purification Techniques:
-
Distillation: Fractional distillation is an effective method for purifying this compound from less volatile impurities.
-
Column Chromatography: If distillation is not sufficient, column chromatography on silica (B1680970) gel can be used to separate the product from impurities with different polarities.
-
Data Presentation
| Catalyst | Reaction Conditions | Yield of tert-Butyl Ester (%) | Reference |
| Sulfuric Acid | Reflux with excess alcohol | Varies (typically moderate to good) | [2] |
| p-Toluenesulfonic acid | Reflux with azeotropic water removal | Generally good | [3] |
| Bis(trifluoromethanesulfonyl)imide | tert-Butyl acetate (B1210297) as solvent/reagent | High | [4] |
Experimental Protocols
Detailed Work-up Procedure for this compound Synthesis
-
Cooling the Reaction Mixture: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the cooled reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Water (to remove the bulk of the acid catalyst and any water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid catalyst and unreacted pentanoic acid). Caution: This will generate CO₂ gas. Vent the separatory funnel frequently.
-
Saturated aqueous sodium chloride (brine) solution (to help break any emulsions and remove residual water).
-
-
Drying the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and work-up of this compound.
Caption: Troubleshooting decision tree for this compound synthesis work-up.
References
Validation & Comparative
Validating the Synthesis of Tert-Butyl Pentanoate: A Comparative Guide to Synthetic Methodologies and ¹H NMR Analysis
For researchers, scientists, and professionals in drug development, the efficient and verifiable synthesis of chemical entities is paramount. This guide provides a comparative analysis of common methods for synthesizing tert-butyl pentanoate, with a focus on validation using ¹H NMR spectroscopy. We present detailed experimental protocols and quantitative data to facilitate an objective assessment of each method's performance.
Introduction to this compound Synthesis
This compound is an ester commonly used as a fragrance and flavoring agent, and its synthesis provides a valuable case study for comparing different esterification techniques. The validation of its successful synthesis is unequivocally achieved through ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, which provides a definitive fingerprint of the molecule's structure. This guide will explore three primary synthetic routes: the classic Fischer esterification, the milder Steglich esterification, and a modern approach utilizing di-tert-butyl dicarbonate (B1257347).
¹H NMR Spectral Data for Validation
The key to validating the synthesis of this compound lies in the unambiguous interpretation of its ¹H NMR spectrum and comparing it to the spectra of the starting materials. The disappearance of reactant signals and the appearance of characteristic product signals confirm the conversion.
Table 1: ¹H NMR Chemical Shifts (δ) of Reactants and Product
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| Pentanoic Acid | -COOH | ~11-12 | Singlet (broad) | 1H |
| α-CH₂ | ~2.34 | Triplet | 2H | |
| β-CH₂ | ~1.62 | Sextet | 2H | |
| γ-CH₂ | ~1.38 | Sextet | 2H | |
| -CH₃ | ~0.93 | Triplet | 3H | |
| Tert-Butanol (B103910) | -OH | Variable | Singlet | 1H |
| -C(CH₃)₃ | ~1.28 | Singlet | 9H | |
| Di-tert-butyl dicarbonate | -C(CH₃)₃ | ~1.50 | Singlet | 18H |
| This compound (Product) | α-CH₂ | ~2.18 | Triplet | 2H |
| -C(CH₃)₃ | ~1.45 | Singlet | 9H | |
| β-CH₂ | ~1.55 | Sextet | 2H | |
| γ-CH₂ | ~1.32 | Sextet | 2H | |
| -CH₃ | ~0.90 | Triplet | 3H |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
The ¹H NMR spectrum of this compound is characterized by a prominent singlet at approximately 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The signals for the pentanoyl chain protons appear as a triplet around 2.18 ppm (α-CH₂), a sextet around 1.55 ppm (β-CH₂), another sextet around 1.32 ppm (γ-CH₂), and a triplet around 0.90 ppm (-CH₃). Successful synthesis is confirmed by the absence of the broad carboxylic acid proton signal from pentanoic acid and the hydroxyl proton from tert-butanol.
Comparison of Synthetic Methodologies
Three distinct methods for the synthesis of this compound are compared below, highlighting their advantages and disadvantages.
Table 2: Comparison of Synthesis Methods for this compound
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Pentanoic acid, tert-butanol, strong acid catalyst (e.g., H₂SO₄) | Reflux | Inexpensive reagents, simple setup. | Harsh acidic conditions, risk of side reactions (e.g., dehydration of tert-butanol), equilibrium reaction requiring removal of water. |
| Steglich Esterification | Pentanoic acid, tert-butanol, DCC, 4-DMAP | Room temperature, inert atmosphere | Mild reaction conditions, high yields, suitable for acid-sensitive substrates. | DCC is an allergen, formation of dicyclohexylurea (DCU) byproduct which can be difficult to remove. |
| Di-tert-butyl dicarbonate Method | Pentanoic acid, di-tert-butyl dicarbonate, 4-DMAP | Room temperature | Mild conditions, volatile byproducts (CO₂ and tert-butanol) for easy removal. | Di-tert-butyl dicarbonate is more expensive than reagents for other methods. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via Fischer Esterification and Steglich Esterification are provided below.
Method 1: Fischer Esterification
Materials:
-
Pentanoic acid
-
Tert-butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentanoic acid (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation to yield pure this compound.
Method 2: Steglich Esterification
Materials:
-
Pentanoic acid
-
Tert-butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (4-DMAP)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of pentanoic acid (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of 4-DMAP (0.1 eq) in anhydrous dichloromethane under an inert atmosphere, add a solution of DCC (1.1 eq) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.
Workflow and Logic Diagrams
To visualize the experimental process and the logical flow of validation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and validation of this compound.
Caption: Logical flow for the validation of this compound synthesis using ¹H NMR.
Conclusion
The synthesis of this compound can be successfully achieved through various methods, each with its own set of advantages and drawbacks. For routine preparations where cost is a primary concern, Fischer esterification remains a viable option, provided that the potential for side reactions is managed. For syntheses requiring milder conditions and higher yields, particularly with sensitive substrates, Steglich esterification or the use of di-tert-butyl dicarbonate are superior alternatives. Regardless of the synthetic route chosen, ¹H NMR spectroscopy stands as the definitive analytical tool for the unambiguous validation of the final product, ensuring the integrity of the research and development process.
Comparative Guide to Purity Analysis of tert-Butyl Pentanoate: A Focus on GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive evaluation of Gas Chromatography-Mass Spectrometry (GC-MS) for confirming the purity of tert-butyl pentanoate. It includes a detailed experimental protocol, a comparison with alternative analytical techniques, and supporting data presented in a clear, comparative format.
Introduction to Purity Analysis of this compound
This compound is an ester commonly synthesized via Fischer esterification of pentanoic acid and tert-butanol, often using an acid catalyst like sulfuric acid.[1][2][3] The purity of the final product can be affected by residual starting materials, byproducts, and solvents. Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable and widely used technique for the qualitative and quantitative analysis of this compound and its potential impurities.[4][5][6]
Comparison of Analytical Techniques
While GC-MS is a powerful tool for analyzing volatile compounds, other techniques can also be employed for purity determination. The choice of method depends on the specific requirements of the analysis, including the nature of the impurities and the desired level of accuracy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[5][6] | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantification based on the ratio of the integral of an analyte's NMR signal to that of a certified internal standard.[5] |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Suitable for a wide range of non-volatile and thermally labile compounds. Less ideal for highly volatile esters. | Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously.[5] |
| Sample Preparation | Simple dissolution in a volatile solvent. | Dissolution in a suitable mobile phase compatible solvent. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[5] |
| Key Advantages | High resolution, high sensitivity, and provides structural information for impurity identification. | Versatile for a broad range of compounds. | Primary analytical method providing direct purity measurement without a specific reference standard for the analyte.[5] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May have lower resolution for certain volatile isomers compared to GC. | Lower sensitivity compared to GC-MS and HPLC. Requires a certified internal standard. |
Experimental Protocol: Purity Determination of this compound by GC-MS
This section details a standard protocol for the purity analysis of this compound using GC-MS.
1. Instrumentation:
-
A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A mass spectrometer is preferred for definitive peak identification.
2. Reagents and Materials:
-
Sample: this compound
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Carrier Gas: Helium (99.999% purity)
-
Vials: 2 mL amber glass vials with PTFE-lined septa
3. GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp to 180 °C at 10 °C/min, and hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | 40-300 m/z |
4. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the chosen volatile solvent (e.g., dichloromethane).
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a GC vial for analysis.
5. Data Analysis:
-
The purity of this compound is determined by the area percent normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Identification of the main peak and any impurity peaks is achieved by comparing their mass spectra with a reference library (e.g., NIST).
Expected GC-MS Data
The following table summarizes the expected retention times and key mass-to-charge ratios (m/z) for this compound and its common impurities.
| Compound | Expected Retention Time (min) | Key m/z Fragments | Potential Source |
| Isobutylene | ~2-3 | 56, 41 | Dehydration of tert-butanol |
| tert-Butanol | ~4-5 | 59, 43, 41 | Unreacted starting material |
| Pentanoic Acid | ~8-10 | 60, 73, 45 | Unreacted starting material |
| This compound | ~10-12 | 57, 103, 41, 85 | Product |
Note: Retention times are estimates and will vary depending on the specific instrument and conditions.
The mass spectrum of this compound is expected to show a characteristic base peak at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺.[7]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and purity confirmation of this compound.
Caption: Synthesis and GC-MS analysis workflow.
Caption: Step-by-step GC-MS experimental workflow.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. This compound | C9H18O2 | CID 520048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Impact of Steric Hindrance on Ester Hydrolysis: A Comparative Analysis of tert-Butyl Pentanoate
For researchers, scientists, and professionals in drug development, understanding the stability of ester-containing compounds is paramount. The rate of hydrolysis, a critical factor in the metabolic fate and shelf-life of many pharmaceuticals and prodrugs, is significantly influenced by the molecular structure of the ester. This guide provides a detailed comparison of the hydrolysis rate of tert-butyl pentanoate with other common alkyl pentanoates, supported by established chemical principles and illustrative experimental data. The profound impact of steric hindrance on reaction kinetics is a key focus of this analysis.
The hydrolysis of an ester is a fundamental chemical reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. The structure of the alkyl group (the alcohol moiety) of the ester plays a crucial role in determining the rate of this reaction. Generally, bulkier alkyl groups, such as the tert-butyl group, sterically hinder the approach of the nucleophile (a water molecule in neutral or acidic conditions, or a hydroxide (B78521) ion in basic conditions) to the electrophilic carbonyl carbon of the ester. This steric hindrance leads to a significant decrease in the rate of hydrolysis compared to esters with less bulky alkyl groups like methyl, ethyl, or propyl groups.
Quantitative Comparison of Hydrolysis Rates
To illustrate the magnitude of this effect, we can examine the relative rates of hydrolysis for a series of alkyl acetates, which serve as a reliable proxy for the behavior of alkyl pentanoates.
| Alkyl Pentanoate | Alkyl Group Structure | Expected Relative Rate of Hydrolysis | Illustrative Relative Rate of Alkaline Hydrolysis (from Alkyl Acetates) |
| Methyl Pentanoate | Primary | Fastest | 1.00 |
| Ethyl Pentanoate | Primary | Fast | 0.60 |
| n-Propyl Pentanoate | Primary | Fast | 0.41 |
| Isopropyl Pentanoate | Secondary | Slow | 0.15 |
| This compound | Tertiary | Slowest | 0.01 |
Note: The illustrative relative rates are based on data for the alkaline hydrolysis of the corresponding alkyl acetates and are provided to demonstrate the expected trend due to steric hindrance.
As the data illustrates, the rate of hydrolysis decreases as the steric bulk of the alkyl group increases. The tert-butyl group, with its three methyl groups attached to the alpha-carbon, presents a formidable steric barrier, resulting in a dramatically slower hydrolysis rate compared to the methyl ester.
Experimental Protocols
The determination of ester hydrolysis rates is a cornerstone of physical organic chemistry and pharmaceutical stability studies. Below are detailed methodologies for conducting such experiments under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis Kinetics
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of an alkyl pentanoate.
Materials:
-
Alkyl pentanoate (e.g., this compound)
-
Standardized hydrochloric acid (e.g., 1 M HCl)
-
Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)
-
Phenolphthalein (B1677637) indicator
-
Deionized water
-
Thermostated water bath
-
Conical flasks, pipettes, burette
-
Stopwatch
Procedure:
-
A known volume of the standardized HCl solution is placed in a conical flask and allowed to equilibrate to the desired temperature in the water bath.
-
A small, accurately measured amount of the alkyl pentanoate is added to the acid solution, and the stopwatch is started simultaneously. The mixture is thoroughly agitated to ensure homogeneity.
-
At regular time intervals (e.g., every 15, 30, 60 minutes), a small aliquot (e.g., 5 mL) of the reaction mixture is withdrawn and quenched in a flask containing ice-cold deionized water to stop the reaction.
-
The amount of pentanoic acid produced in the quenched sample is determined by titration with the standardized NaOH solution using phenolphthalein as an indicator.
-
The titration is repeated at several time points to monitor the progress of the reaction.
-
To determine the concentration of the ester at "infinite" time (completion of the reaction), a separate sample of the reaction mixture is heated for a prolonged period to drive the reaction to completion, and then titrated.
-
The pseudo-first-order rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH used at infinite time and Vt is the volume of NaOH used at time t.
Base-Catalyzed Hydrolysis (Saponification) Kinetics
Objective: To determine the second-order rate constant for the base-catalyzed hydrolysis of an alkyl pentanoate.
Materials:
-
Alkyl pentanoate (e.g., ethyl pentanoate)
-
Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)
-
Standardized hydrochloric acid solution (e.g., 0.1 M HCl)
-
Phenolphthalein indicator
-
Ethanol (B145695) (as a co-solvent if the ester is not fully soluble in water)
-
Thermostated water bath
-
Conical flasks, pipettes, burette
-
Stopwatch
Procedure:
-
Equal volumes of the standardized NaOH solution and a solution of the alkyl pentanoate in ethanol (if needed) are placed in separate flasks and allowed to reach thermal equilibrium in the water bath.
-
The two solutions are rapidly mixed, and the stopwatch is started.
-
At regular time intervals, an aliquot of the reaction mixture is withdrawn and quenched by adding it to a known excess of the standardized HCl solution.
-
The amount of unreacted HCl in the quenched sample is determined by back-titration with the standardized NaOH solution using phenolphthalein as an indicator.
-
The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.
-
The second-order rate constant (k) is determined from the slope of a plot of 1/[Ester] versus time.
Visualizing the Workflow and Steric Effects
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
A Comparative Guide to the Selective Cleavage of Tert-Butyl Pentanoate Protecting Group
For researchers, scientists, and drug development professionals, the strategic selection and cleavage of protecting groups are paramount to the success of complex organic syntheses. The tert-butyl ester, including tert-butyl pentanoate, is a widely utilized protecting group for carboxylic acids due to its robustness under various conditions and its selective lability under acidic conditions. This guide provides an objective comparison of the cleavage of the this compound protecting group with other common carboxylic acid protecting groups, supported by experimental data and detailed protocols.
Orthogonal Deprotection Strategies
In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is crucial. This approach allows for the selective removal of one protecting group in the presence of others by employing specific deprotection conditions that do not affect other protecting groups. The tert-butyl ester is a key component in many such strategies, particularly in solid-phase peptide synthesis (SPPS), where it is often used in conjunction with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz, Benzyl) protecting groups.[1]
Comparison of Carboxylic Acid Protecting Groups
The choice of a protecting group is dictated by its stability under various reaction conditions and the selectivity of its removal. The following table summarizes the performance of the tert-butyl ester compared to other commonly used protecting groups for carboxylic acids.
| Protecting Group | Structure | Cleavage Conditions | Stability | Key Advantages | Key Disadvantages |
| Tert-Butyl (tBu) Ester | -COOC(CH₃)₃ | Strong to mild acids (e.g., TFA, HCl, H₃PO₄, ZnBr₂)[2][3] | Stable to base, nucleophiles, and catalytic hydrogenation[1] | Readily cleaved under mild acidic conditions; orthogonal to many other protecting groups. | Can be labile under some mild acidic conditions; risk of t-butylation of sensitive residues.[1] |
| Benzyl (Bzl) Ester | -COOCH₂C₆H₅ | Catalytic hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH)[1] | Stable to a wide range of non-reductive reagents. | High stability; orthogonal to acid- and base-labile groups. | Requires specific catalysts that can be poisoned; strong acid cleavage may not be compatible with sensitive molecules.[1] |
| Allyl (All) Ester | -COOCH₂CH=CH₂ | Pd(0) catalysis (e.g., Pd(PPh₃)₄ with a nucleophilic scavenger)[4] | Stable to acidic and basic conditions. | Very mild and selective deprotection; orthogonal to most other protecting groups. | Requires a metal catalyst which may need to be removed from the final product.[4] |
| Silyl (B83357) Ester (e.g., TBDMS) | -COOSi(CH₃)₂(C(CH₃)₃) | Fluoride sources (e.g., TBAF), or aqueous acid/base.[5] | Lability can be tuned by the steric bulk of the silyl group. | Mild cleavage conditions; tunable stability. | Generally more labile than other ester protecting groups. |
| Methyl (Me) Ester | -COOCH₃ | Saponification (e.g., LiOH, NaOH) or strong acid hydrolysis.[6] | Stable to mildly acidic and non-nucleophilic basic conditions. | Simple to introduce and robust. | Harsh deprotection conditions that are often not compatible with complex, sensitive molecules.[6] |
Experimental Protocols for Protecting Group Cleavage
Detailed methodologies for the cleavage of tert-butyl esters and alternative protecting groups are provided below. These protocols are representative and may require optimization based on the specific substrate and reaction scale.
Protocol 1: Cleavage of Tert-Butyl Ester with Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for tert-butyl ester deprotection.[7]
Materials:
-
Tert-butyl ester-containing compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
Dissolve the tert-butyl ester substrate in DCM (e.g., 0.1 M).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.
-
The crude carboxylic acid can be purified by crystallization, precipitation, or chromatography.
Protocol 2: Selective Cleavage of Tert-Butyl Ester with Zinc Bromide (ZnBr₂)
This Lewis acid-mediated method can offer improved selectivity in the presence of other acid-labile groups.[7]
Materials:
-
Tert-butyl ester-containing compound
-
Anhydrous Dichloromethane (DCM)
-
Zinc Bromide (ZnBr₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add ZnBr₂ (1.5 - 2.0 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Once complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product as needed.
Protocol 3: Cleavage of Benzyl Ester by Catalytic Hydrogenolysis
A mild and common method for the deprotection of benzyl esters.[1]
Materials:
-
Benzyl ester-containing compound
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl ester in a suitable solvent.
-
Add 10% Pd/C (typically 5-10 mol% of palladium).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify if necessary.
Protocol 4: Cleavage of Allyl Ester using Palladium(0) Catalysis
This method offers a highly selective deprotection under neutral conditions.[4]
Materials:
-
Allyl ester-containing compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Nucleophilic scavenger (e.g., dimedone, morpholine (B109124), or tributyltin hydride)
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
Dissolve the allyl ester and the nucleophilic scavenger (e.g., 2-4 equivalents of morpholine) in an anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of Pd(PPh₃)₄ (typically 1-5 mol%).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the workup will depend on the scavenger used. If morpholine is used, the mixture can often be concentrated and purified directly by chromatography.
Conclusion
The this compound protecting group is a valuable tool in organic synthesis, offering a balance of stability and selective cleavage. Its acid-lability makes it a cornerstone of orthogonal protection strategies, especially in peptide synthesis. However, the choice of protecting group should always be made in the context of the overall synthetic plan, considering the stability of all functional groups present in the molecule. When standard strong acid cleavage of a tert-butyl ester is not feasible due to the presence of other acid-sensitive moieties, milder Lewis acidic or non-acidic methods provide viable alternatives. For situations requiring orthogonality to both acid- and base-labile groups, benzyl and allyl esters offer excellent options, each with their specific advantages and considerations regarding catalyst requirements. A thorough understanding of the reactivity and cleavage conditions of these different protecting groups is essential for the successful synthesis of complex target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Battle of Protecting Groups: Tert-Butyl Pentanoate vs. Benzyl Pentanoate
In the realm of organic synthesis, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. For the temporary masking of the carboxylic acid functionality of pentanoic acid, both tert-butyl and benzyl (B1604629) esters serve as robust and reliable choices. However, the subtle yet significant differences in their stability and deprotection conditions often dictate their suitability for a particular synthetic strategy. This guide provides a comprehensive comparison of tert-butyl pentanoate and benzyl pentanoate as protecting groups, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
At a Glance: Key Performance Indicators
The strategic decision between employing a tert-butyl or a benzyl protecting group for pentanoic acid hinges on the planned subsequent reaction conditions and the desired deprotection method. The tert-butyl group is characterized by its stability to basic and nucleophilic conditions, with facile removal under acidic conditions. In contrast, the benzyl group offers broad stability to both acidic and basic reagents but is readily cleaved by catalytic hydrogenolysis.
| Parameter | This compound | Benzyl Pentanoate |
| Typical Yield (Protection) | 70-95% | 85-95% |
| Typical Yield (Deprotection) | >90% | >90% |
| Stability | Stable to bases, nucleophiles, and reducing agents. | Stable to a wide range of non-reductive reagents, including many acids and bases. |
| Deprotection Conditions | Moderate to strong acids (e.g., TFA, HCl, ZnBr₂). | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH). |
| Key Advantages | High stability to a broad range of reagents; mild and highly selective acidic deprotection. | High stability; orthogonal to many other protecting groups; clean deprotection via hydrogenolysis. |
| Key Disadvantages | Labile to strong acidic conditions. | Requires a specific catalyst for hydrogenolysis which can be sensitive to poisoning. |
Chemical Structures
Caption: Chemical structures of this compound and benzyl pentanoate.
Experimental Protocols
Protection of Pentanoic Acid
Protocol 1: Synthesis of this compound via Acid-Catalyzed Addition to Isobutylene (B52900)
This method provides a high-yielding synthesis of tert-butyl esters.
Materials:
-
Pentanoic acid
-
Dichloromethane (B109758) (anhydrous)
-
Isobutylene (condensed)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Pressure vessel or sealed tube
Procedure:
-
Dissolve pentanoic acid (1.0 eq) in anhydrous dichloromethane in a pressure vessel.
-
Cool the solution to -78 °C and add condensed isobutylene (3.0 eq).
-
Slowly add concentrated sulfuric acid (0.1 eq) to the cooled solution.
-
Seal the vessel and allow it to warm to room temperature. Stir for 24 hours.
-
Cool the vessel before carefully venting.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by distillation.
Protocol 2: Synthesis of Benzyl Pentanoate via Fischer Esterification [1]
This classic method is a reliable way to form benzyl esters.
Materials:
-
Pentanoic acid
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pentanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (or the reaction is complete by TLC analysis), cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Deprotection of Pentanoate Esters
Protocol 3: Deprotection of this compound using Trifluoroacetic Acid (TFA) [2]
This is a standard and efficient method for cleaving tert-butyl esters.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate to yield the crude pentanoic acid, which can be purified if necessary.
Protocol 4: Deprotection of Benzyl Pentanoate via Catalytic Transfer Hydrogenation [3]
This method avoids the use of hydrogen gas, making it more convenient for some laboratory setups.
Materials:
-
Benzyl pentanoate
-
Palladium on carbon (10% Pd/C)
-
Ammonium (B1175870) formate (B1220265) or formic acid
-
Celite®
Procedure:
-
Dissolve benzyl pentanoate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
To the stirred suspension, add ammonium formate (5.0 eq) or formic acid (excess).
-
Heat the reaction mixture to reflux, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude pentanoic acid.
Orthogonality in Protecting Group Strategy
A key advantage of using tert-butyl and benzyl esters is their orthogonality, meaning one can be selectively removed in the presence of the other.[4] This is a critical concept in the synthesis of complex molecules with multiple functional groups. For example, a molecule containing both a tert-butyl ester and a benzyl ether can have the tert-butyl ester removed with acid without affecting the benzyl ether. Subsequently, the benzyl ether can be removed by hydrogenolysis.
Caption: Orthogonal deprotection of tert-butyl and benzyl esters.
Decision-Making Workflow
The choice between a tert-butyl and a benzyl protecting group for pentanoic acid should be guided by the planned synthetic route. The following decision tree illustrates a logical approach to selecting the appropriate protecting group.
Caption: Decision tree for selecting between tert-butyl and benzyl pentanoate.
Conclusion
Both this compound and benzyl pentanoate are excellent choices for the protection of pentanoic acid, each with a distinct profile of stability and reactivity. The tert-butyl ester is the protecting group of choice when subsequent reactions are performed under basic or nucleophilic conditions, and a mild acidic deprotection is desired. Conversely, the benzyl ester is ideal for synthetic routes that involve acidic conditions or require a non-acidic deprotection method, with catalytic hydrogenolysis being a clean and efficient option. A thorough understanding of the chemical compatibility of these protecting groups with the planned synthetic transformations is crucial for the successful execution of a multi-step synthesis.
References
A Comparative Guide to Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) for the Deprotection of Tert-Butyl Pentanoate
For Researchers, Scientists, and Drug Development Professionals
The removal of the tert-butyl protecting group from esters is a crucial step in many synthetic workflows. Two of the most common acidic reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). This guide provides an objective comparison of their performance for the deprotection of tert-butyl pentanoate, supported by established chemical principles and representative experimental protocols.
Quantitative Comparison
While specific kinetic data for the deprotection of this compound is not extensively published in a comparative format, the following table summarizes the key operational and chemical differences between TFA and HCl based on general knowledge of tert-butyl ester deprotection.[1]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM), or neat[2][3] | 4M in Dioxane, or 1-4M in other organic solvents (e.g., EtOAc, MeOH)[1] |
| Reaction Time | Generally fast (30 minutes to a few hours at room temperature)[1][4] | Can be rapid (e.g., 30 minutes with 4M HCl in dioxane) but is highly dependent on solvent and concentration[1][5] |
| Work-up | Removal of excess TFA and solvent by rotary evaporation. May require co-evaporation with a solvent like toluene (B28343) to remove residual TFA.[6] | Neutralization with a base (e.g., NaHCO₃) followed by extraction.[6] The resulting hydrochloride salt can sometimes be precipitated.[1] |
| Byproducts | Isobutylene and CO₂ (if starting from a Boc-protected amine).[7] The tert-butyl cation can also be trapped by the trifluoroacetate (B77799) anion to form tert-butyl trifluoroacetate.[8] | Isobutylene and CO₂ (if starting from a Boc-protected amine).[9] The tert-butyl cation can be quenched by various nucleophiles present. |
| Side Reactions | The primary side reaction is the alkylation of nucleophilic functional groups by the intermediate tert-butyl carbocation.[10][11] This is a significant concern for complex molecules with sensitive residues. | Similar potential for tert-butylation side reactions, though the choice of solvent can influence the outcome.[1] |
| Product Form | The product is typically obtained as the free carboxylic acid after evaporation of the volatile TFA. | The product is isolated as the hydrochloride salt of the corresponding carboxylic acid (if a basic nitrogen is present) or the free acid after neutralization. Crystalline hydrochloride salts can aid in purification.[1] |
Reaction Mechanisms and Side Reactions
The deprotection of a tert-butyl ester with either TFA or HCl proceeds through an acid-catalyzed cleavage mechanism.[6][12] The reaction is initiated by the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequently, the stable tert-butyl carbocation departs, yielding the desired carboxylic acid.[13]
The primary cause of side reactions is the highly reactive tert-butyl carbocation generated during the deprotection.[10][11] This electrophile can react with any nucleophiles present in the reaction mixture, leading to the formation of tert-butylated byproducts.[11] In the context of complex molecules, amino acid residues such as tryptophan, methionine, and tyrosine are particularly susceptible to this side reaction.[11] The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or water, can help to mitigate these unwanted side reactions by trapping the tert-butyl cation.[10]
Experimental Protocols
Deprotection of this compound with TFA
This protocol is a general procedure adapted from the deprotection of other tert-butyl esters.[4][6]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.
-
To the solution, add an equal volume of TFA (creating a 1:1 v/v mixture).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, toluene can be added and co-evaporated (e.g., 3 x 10 mL).
-
The resulting crude pentanoic acid can be used directly or purified further if necessary.
Deprotection of this compound with HCl
This protocol is a general procedure based on the deprotection of Boc-protected amino acids and other esters.[1]
Materials:
-
This compound
-
4M HCl in Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of a suitable organic solvent like DCM.
-
Add an excess of 4M HCl in dioxane to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess HCl by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: CO₂ gas will be evolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pentanoic acid.
Visualizing the Process
Caption: General mechanism of acid-catalyzed tert-butyl ester deprotection.
Caption: Experimental workflows for TFA and HCl mediated deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Acids - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
A Spectroscopic Comparison of Tert-Butyl Pentanoate and Its Precursors
An objective analysis of the infrared and nuclear magnetic resonance spectroscopic data for tert-butyl pentanoate and its synthetic precursors, tert-butanol (B103910), pentanoic acid, and pentanoyl chloride.
This guide provides a detailed comparison of the key spectroscopic features of this compound and the reactants used in its synthesis. By examining the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, researchers can effectively monitor the progress of the esterification reaction and confirm the purity of the final product. The data presented is supported by established spectroscopic principles and literature values.
Executive Summary
The synthesis of this compound from either pentanoic acid or pentanoyl chloride and tert-butanol results in significant and predictable changes in the spectroscopic signatures of the molecules. In IR spectroscopy, the disappearance of the broad O-H stretch from the alcohol and carboxylic acid, and the characteristic shift of the carbonyl absorption, are key indicators of ester formation. In NMR spectroscopy, the formation of the ester linkage results in a downfield shift of the protons and carbons adjacent to the oxygen atoms, and the appearance of a new singlet corresponding to the tert-butyl group in the ¹H NMR spectrum.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for this compound and its precursors.
Infrared (IR) Spectroscopy
| Compound Name | Key Functional Group Absorption (cm⁻¹) | Notes |
| This compound | ~1735 (C=O stretch), ~1260 (C-O stretch) | Absence of broad O-H stretch. The C=O stretch is characteristic of an ester. |
| tert-Butanol | ~3371 (broad O-H stretch), ~1202 (C-O stretch)[1] | The broadness of the O-H peak is due to hydrogen bonding. |
| Pentanoic Acid | ~3000 (broad O-H stretch), ~1710 (C=O stretch) | The O-H stretch of the carboxylic acid is very broad and often overlaps with C-H stretches. |
| Pentanoyl Chloride | ~1800 (C=O stretch) | The carbonyl stretch of an acyl chloride is at a higher wavenumber compared to other carbonyl compounds. |
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound Name | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~2.1 | t | 2H | -CH₂-C=O |
| ~1.5 | m | 2H | -CH₂-CH₂-C=O | |
| ~1.4 | s | 9H | -C(CH₃)₃ | |
| ~0.9 | t | 3H | -CH₃ | |
| tert-Butanol | ~1.28 | s | 9H | -C(CH₃)₃ |
| ~1.95 | s | 1H | -OH | |
| Pentanoic Acid | ~11.75 | br s | 1H | -COOH[2] |
| ~2.34 | t | 2H | -CH₂-COOH[2] | |
| ~1.62 | q | 2H | -CH₂-CH₂-COOH[2] | |
| ~1.38 | h | 2H | -CH₂-CH₂-CH₂-[2] | |
| ~0.93 | t | 3H | -CH₃[2] | |
| Pentanoyl Chloride | ~2.9 | t | 2H | -CH₂-COCl |
| ~1.7 | m | 2H | -CH₂-CH₂-COCl | |
| ~1.4 | m | 2H | -CH₂-CH₂-CH₂- | |
| ~0.9 | t | 3H | -CH₃ |
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound Name | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~172 | C=O |
| ~80 | -O-C(CH₃)₃ | |
| ~35 | -CH₂-C=O | |
| ~28 | -C(CH₃)₃ | |
| ~27 | -CH₂-CH₂-C=O | |
| ~22 | -CH₂-CH₃ | |
| ~14 | -CH₃ | |
| tert-Butanol | ~69 | -C-OH |
| ~31 | -CH₃ | |
| Pentanoic Acid | ~181 | -COOH[2] |
| ~34 | -CH₂-COOH[2] | |
| ~27 | -CH₂-CH₂-COOH[2] | |
| ~22 | -CH₂-CH₃[2] | |
| ~14 | -CH₃[2] | |
| Pentanoyl Chloride | ~174 | -COCl |
| ~46 | -CH₂-COCl | |
| ~27 | -CH₂-CH₂-COCl | |
| ~22 | -CH₂-CH₃ | |
| ~13 | -CH₃ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquid samples (this compound, tert-butanol, pentanoic acid, pentanoyl chloride), a drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer is used.
-
-
Data Acquisition:
-
A background spectrum of the clean salt plates is acquired first.
-
The sample is then placed in the spectrometer, and the sample spectrum is recorded.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 10-20 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
-
¹H NMR Data Acquisition:
-
The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.
-
Key parameters include a spectral width of approximately 220 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation delay appropriate for quaternary carbons.
-
Visualized Workflows
The following diagrams illustrate the synthesis of this compound and the general workflow for spectroscopic analysis.
References
A Comparative Guide to the Kinetic Study of Tert-Butyl Pentanoate Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different synthetic routes for the formation of tert-butyl pentanoate, a valuable intermediate in organic synthesis. The comparison focuses on the kinetic aspects of these reactions, supported by experimental data from analogous systems. Detailed experimental protocols and visual representations of the reaction pathways are included to facilitate understanding and implementation in a laboratory setting.
Comparison of Synthetic Methods
The formation of this compound can be achieved through several synthetic pathways. This guide focuses on three primary methods: Fischer-Speier Esterification, Transesterification, and a nitrile-based synthesis. The following tables summarize the key kinetic parameters and reaction conditions for each method, based on data from closely related reactions.
Table 1: Comparison of Kinetic Parameters for Tert-Butyl Ester Synthesis
| Parameter | Fischer-Speier Esterification (Pentanoic Acid + tert-Butanol) | Transesterification (Methyl Pentanoate + tert-Butanol) | Nitrile-based Synthesis (Valeronitrile + tert-Butyl Peroxide) |
| Catalyst | Strong Acid (e.g., H₂SO₄, Dowex 50Wx8) | Strong Base (e.g., NaOtBu) or Acid | None (metal-free) |
| Reaction Temperature | 50 - 80 °C[1] | Room Temperature to Reflux | 25 - 100 °C[2] |
| Reaction Time | Several hours | 3 - 24 hours[3] | Not specified, likely several hours |
| Activation Energy (Ea) | Low (e.g., 1.09 kJ/mol for acetic acid with tert-butanol)[1] | Varies depending on substrate and catalyst | Not available |
| Key Kinetic Influences | Temperature, Catalyst Loading, Molar Ratio of Reactants[1] | Catalyst Concentration, Temperature | Temperature, Reactant Concentration |
| Typical Yields | Moderate to High (Equilibrium limited) | High | High[2] |
Table 2: Comparison of Reaction Conditions and Workup
| Aspect | Fischer-Speier Esterification | Transesterification | Nitrile-based Synthesis |
| Reactants | Pentanoic Acid, tert-Butanol (B103910) | Methyl Pentanoate, tert-Butanol | Valeronitrile (B87234), tert-Butyl Peroxide |
| Solvent | Often excess alcohol or an inert solvent (e.g., toluene) | Toluene, THF[3] | N,N-Dimethylformamide (DMF)[2] |
| Advantages | Readily available starting materials, well-established method. | Milder reaction conditions possible, can be driven to completion. | Metal-free, potentially high atom economy. |
| Disadvantages | Reversible reaction requiring removal of water or use of excess reactant; risk of side reactions with tert-butanol (elimination). | Requires preparation of the starting ester; strong base can be sensitive to moisture. | Use of peroxide requires caution; nitrile starting material may be less common. |
| Workup | Neutralization, extraction, distillation.[4] | Quenching, extraction, column chromatography.[3] | Aqueous wash, extraction, column chromatography.[2] |
Experimental Protocols
The following are detailed experimental methodologies for the three compared synthetic routes for this compound.
Method 1: Fischer-Speier Esterification
This protocol is based on the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Materials:
-
Pentanoic acid
-
tert-Butanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Dowex 50Wx8 resin
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add pentanoic acid, a molar excess of tert-butanol (e.g., 3 equivalents), and a catalytic amount of concentrated sulfuric acid (a few drops) or Dowex 50Wx8 resin. Toluene can be added to aid in the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
-
Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.
-
If a resin catalyst was used, filter it off.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Method 2: Transesterification
This protocol describes the base-catalyzed transesterification of a simple ester with tert-butanol.
Materials:
-
Methyl pentanoate (or another simple alkyl pentanoate)
-
Sodium tert-butoxide (NaOtBu)
-
tert-Butanol
-
Toluene (anhydrous)
-
5% HCl solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium tert-butoxide (2.5 equivalents) in anhydrous toluene, add the starting ester (1 equivalent).[3]
-
Stir the mixture at room temperature for 3-4 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 5% HCl solution.
-
Extract the mixture with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica (B1680970) gel.[3]
Method 3: Nitrile-based Synthesis
This protocol is based on a patented method for synthesizing tert-butyl esters from nitriles and tert-butyl peroxide.[2]
Materials:
-
Valeronitrile
-
tert-Butyl peroxide
-
N,N-Dimethylformamide (DMF)
-
An additive (e.g., a phase-transfer catalyst, as might be specified in the patent)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Water or saturated salt solution
Procedure:
-
In a reaction vessel, combine valeronitrile (0.2 mmol), tert-butyl peroxide (0.2–1.8 mmol), and an additive (20-100 mg).[2]
-
Add DMF (2 ml) as the solvent.[2]
-
Heat the reaction mixture to a temperature between 25-100 °C.[2]
-
After the reaction is complete (as determined by a suitable monitoring technique like GC-MS or TLC), cool the mixture.
-
Wash the reaction mixture with water or a saturated salt solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent by distillation under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.[2]
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the Fischer-Speier esterification and a general transesterification process.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Base-Catalyzed Transesterification.
References
A Comparative Guide to the Stability of Tert-Butyl Esters of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry and drug development, the selection of an appropriate protecting group for carboxylic acids is a critical decision that can significantly impact the success of a synthetic route. Among the various ester protecting groups, tert-butyl esters of fatty acids offer a unique combination of stability and selective lability, making them a valuable tool for complex molecule synthesis. This guide provides an objective comparison of the stability of tert-butyl esters with common alternatives, namely methyl and ethyl esters, supported by experimental data and detailed methodologies.
Hydrolytic Stability: A Tale of Two Conditions
The hydrolytic stability of an ester is paramount, dictating its persistence in aqueous environments under varying pH conditions. The bulky tert-butyl group confers significant steric hindrance around the carbonyl carbon, rendering tert-butyl esters exceptionally stable to base-catalyzed hydrolysis compared to their methyl and ethyl counterparts. Conversely, under acidic conditions, this stability is dramatically reversed, allowing for selective deprotection.
Table 1: Comparative Hydrolytic Stability of Fatty Acid Esters
| Ester Type | Conditions | Relative Rate of Hydrolysis | Products |
| Tert-Butyl Ester | Acidic (e.g., Trifluoroacetic Acid in DCM) | Very Fast | Carboxylic Acid + Isobutylene |
| Basic (e.g., NaOH in Methanol (B129727)/Water) | Very Slow | Carboxylate Salt + Tert-Butanol | |
| Methyl Ester | Acidic (e.g., Dilute H₂SO₄, heat) | Slow to Moderate | Carboxylic Acid + Methanol |
| Basic (e.g., NaOH in Methanol/Water, heat) | Moderate to Fast | Carboxylate Salt + Methanol | |
| Ethyl Ester | Acidic (e.g., Dilute H₂SO₄, heat) | Slow to Moderate | Carboxylic Acid + Ethanol |
| Basic (e.g., NaOH in Methanol/Water, heat) | Moderate to Fast | Carboxylate Salt + Ethanol |
Note: Relative rates are generalizations. Actual rates depend on specific reaction conditions (temperature, concentration, solvent) and the fatty acid chain.
Thermal Stability: The Impact of Structure
Thermogravimetric analysis (TGA) is a key technique for assessing the thermal stability of compounds by measuring mass loss as a function of temperature. While direct comparative TGA data for tert-butyl, methyl, and ethyl esters of the same long-chain fatty acid is not abundant in publicly available literature, the general trend suggests that the bulkier tert-butyl group can influence the volatility and decomposition profile.
Table 2: Comparative Thermal Stability of Fatty Acid Esters (Illustrative)
| Ester Type | Onset of Decomposition (Tonset) (°C) | Peak Decomposition Temp. (Tpeak) (°C) |
| Tert-Butyl Stearate | Data not readily available in comparative studies | Data not readily available in comparative studies |
| Methyl Stearate | ~200 - 220 | ~250 - 270 |
| Ethyl Stearate | ~210 - 230 | ~260 - 280 |
Note: The values presented are illustrative and based on typical ranges observed for long-chain fatty acid methyl and ethyl esters. Specific values can vary based on experimental conditions.
The initial weight loss in TGA for fatty acid esters is primarily due to volatilization, followed by thermal decomposition at higher temperatures. It is hypothesized that the increased steric bulk of the tert-butyl group may lead to a slightly different decomposition pathway compared to the less hindered methyl and ethyl esters.
Oxidative Stability: Protecting Against Degradation
The susceptibility of fatty acid esters to oxidation is a critical consideration, particularly for unsaturated fatty acids. The Rancimat method and Pressurized Differential Scanning Calorimetry (PDSC) are standard techniques used to evaluate oxidative stability by measuring the induction period or oxidation onset temperature.
Table 3: Comparative Oxidative Stability of Unsaturated Fatty Acid Esters (Illustrative)
| Ester Type (e.g., Oleate) | Method | Key Parameter | Result |
| Tert-Butyl Oleate | Rancimat | Induction Period (hours) | Data not readily available in comparative studies |
| PDSC | Oxidation Onset Temp. (°C) | Data not readily available in comparative studies | |
| Methyl Oleate | Rancimat | Induction Period (hours) | ~3 - 5 |
| PDSC | Oxidation Onset Temp. (°C) | ~160 - 170 | |
| Ethyl Oleate | Rancimat | Induction Period (hours) | ~3 - 5 |
| PDSC | Oxidation Onset Temp. (°C) | ~165 - 175 |
Note: The values are illustrative for a monounsaturated fatty acid like oleic acid and can be significantly influenced by the degree of unsaturation and the presence of antioxidants. The stability generally decreases with an increasing number of double bonds.
The ester group itself is not the primary site of oxidation; rather, it is the double bonds within the fatty acid chain. Therefore, the type of alkyl ester group (methyl, ethyl, or tert-butyl) is expected to have a less pronounced effect on the intrinsic oxidative stability compared to the fatty acid's structure. However, subtle differences in the electronic environment around the ester carbonyl could potentially influence the overall rate of oxidation.
Experimental Protocols
Hydrolytic Stability Assessment
1. Acid-Catalyzed Hydrolysis (for Tert-Butyl Esters):
-
Objective: To determine the rate of cleavage of the tert-butyl ester under acidic conditions.
-
Procedure:
-
Dissolve a known concentration of the tert-butyl fatty acid ester in a suitable organic solvent (e.g., dichloromethane).
-
Add a stoichiometric excess of a strong acid, such as trifluoroacetic acid (TFA).
-
Maintain the reaction at a constant temperature (e.g., room temperature).
-
Withdraw aliquots at specific time intervals.
-
Quench the reaction by neutralizing the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Analyze the concentration of the remaining ester and the formed carboxylic acid using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the acid.
-
Plot the concentration of the reactant versus time to determine the reaction rate.
-
2. Base-Catalyzed Hydrolysis (Saponification):
-
Objective: To compare the rate of saponification of methyl, ethyl, and tert-butyl esters.
-
Procedure:
-
Prepare solutions of the fatty acid esters (methyl, ethyl, and tert-butyl) of known concentration in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Prepare a solution of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) of known concentration.
-
Initiate the reaction by adding the base solution to the ester solution at a constant temperature (e.g., 60°C) with stirring.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with a standard acid solution to stop the reaction.
-
Determine the concentration of the remaining ester using GC-MS or HPLC.
-
Calculate the rate constants for each ester under the same conditions for a direct comparison.
-
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Objective: To determine the onset and peak decomposition temperatures of the fatty acid esters.
-
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (5-10 mg) of the fatty acid ester into a TGA crucible (e.g., alumina).
-
Place the crucible onto the TGA balance.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 500°C).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the point of significant mass loss on the TGA curve. The peak decomposition temperature is determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Oxidative Stability Assessment
1. Rancimat Method (EN 14112):
-
Objective: To determine the induction period of the fatty acid esters as a measure of their resistance to oxidation.
-
Procedure:
-
Place a precisely weighed amount of the fatty acid ester sample (typically 3 g) into a reaction vessel.[1]
-
Heat the vessel to a constant temperature (e.g., 110°C).[2]
-
Pass a constant stream of purified air through the sample.[2]
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.[1]
-
The conductivity of the water is continuously monitored.[1]
-
The induction period is the time elapsed until a rapid increase in conductivity is detected, indicating the formation of volatile acids.[1]
-
2. Pressurized Differential Scanning Calorimetry (PDSC):
-
Objective: To determine the oxidation onset temperature (OOT) of the fatty acid esters.
-
Procedure:
-
Place a small, accurately weighed sample (2-3 mg) of the fatty acid ester into an aluminum pan.
-
Place the pan in the PDSC cell and seal it.
-
Pressurize the cell with pure oxygen to a specific pressure (e.g., 500 psi).
-
Heat the sample at a constant rate (e.g., 10°C/min).
-
The instrument measures the heat flow to or from the sample relative to a reference.
-
The OOT is the temperature at which a sharp exothermic peak begins, indicating the onset of oxidation.
-
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Comparative hydrolysis pathways of tert-butyl vs. methyl/ethyl esters.
Caption: General experimental workflow for Thermogravimetric Analysis (TGA).
Conclusion
The choice between tert-butyl, methyl, and ethyl esters of fatty acids depends heavily on the specific requirements of the synthetic strategy. Tert-butyl esters stand out for their exceptional stability under basic conditions, offering a significant advantage when other functional groups in the molecule are base-labile. Their rapid and selective cleavage under mild acidic conditions provides a degree of orthogonality not achievable with simple alkyl esters. While methyl and ethyl esters are more susceptible to base-catalyzed hydrolysis, they are more stable under acidic conditions where tert-butyl esters would be cleaved. The thermal and oxidative stabilities are primarily dictated by the fatty acid backbone, with the ester group playing a secondary role. For researchers and drug development professionals, a thorough understanding of these stability profiles is crucial for designing robust and efficient synthetic pathways.
References
A Comparative Guide to the Orthogonality of the Tert-Butyl Pentanoate Protecting Group
For researchers, scientists, and drug development professionals, the strategic selection and use of protecting groups are fundamental to the successful synthesis of complex organic molecules. The ability to selectively unmask a functional group in the presence of others, a property known as orthogonality, is a key consideration. This guide provides an objective comparison of the tert-butyl ester protecting group, exemplified by tert-butyl pentanoate, with other common carboxylic acid protecting groups, supported by experimental data and detailed protocols.
The tert-butyl (t-Bu) ester is a widely used protecting group for carboxylic acids due to its unique stability profile. It is robust under a variety of reaction conditions, including basic, nucleophilic, and reductive environments, yet can be readily cleaved under specific acidic conditions.[1][2] This characteristic makes it an excellent component of an orthogonal protecting group strategy, particularly in peptide and complex molecule synthesis.[3]
Data Presentation: Comparative Stability of Carboxylic Acid Protecting Groups
The choice of a protecting group is dictated by its stability towards various reagents and conditions that will be employed in subsequent synthetic steps. The following table summarizes the stability of the tert-butyl ester in comparison to other commonly used protecting groups for carboxylic acids.
| Protecting Group | Reagents/Conditions | Stability of Tert-Butyl Ester | Stability of Methyl/Ethyl Ester | Stability of Benzyl (B1604629) (Bn) Ester | Stability of Allyl (All) Ester | Stability of Silyl Esters (e.g., TBDMS) |
| Acidic Conditions | ||||||
| Mild Aqueous Acid (e.g., AcOH) | Generally Stable | Stable | Stable | Stable | Labile | |
| Strong Anhydrous Acid (e.g., TFA) | Labile | Stable | Stable | Stable | Labile | |
| HBr in AcOH | Labile | Stable | Labile | Stable | Labile | |
| Basic Conditions | ||||||
| Mild Aqueous Base (e.g., NaHCO₃) | Stable | Stable | Stable | Stable | Stable | |
| Strong Aqueous Base (e.g., NaOH, LiOH) | Stable | Labile | Labile | Stable | Labile | |
| Reductive Conditions | ||||||
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Stable | Labile | Stable | Stable | |
| Dissolving Metal (e.g., Na/NH₃) | Stable | Stable | Labile | Stable | Stable | |
| Hydride Reagents (e.g., LiAlH₄, NaBH₄) | Stable | Labile | Labile | Stable | Stable | |
| Nucleophilic Conditions | ||||||
| Amines (e.g., RNH₂) | Stable | Labile (Aminolysis) | Labile (Aminolysis) | Stable | Stable | |
| Organometallics (e.g., RLi, RMgX) | Generally Stable | Labile | Labile | Stable | Stable | |
| Palladium Catalysis | ||||||
| Pd(0) catalysts (e.g., Pd(PPh₃)₄) | Stable | Stable | Stable | Labile | Stable |
This table provides a qualitative overview of stability. The reactivity can be influenced by the specific substrate and reaction conditions.
Orthogonal Deprotection Strategies
The data in the table highlights the orthogonality of the tert-butyl ester. For instance, a tert-butyl ester is stable to the conditions used to remove a benzyl ester (catalytic hydrogenolysis) and an allyl ester (palladium catalysis). Conversely, benzyl and allyl esters are stable to the acidic conditions (e.g., TFA) used to cleave a tert-butyl ester. This orthogonality is crucial in multi-step synthesis.
Caption: Orthogonal deprotection of Benzyl and Tert-Butyl esters.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative experimental protocols for the protection of a carboxylic acid as a tert-butyl ester and a benzyl ester, and their subsequent deprotection.
Protocol 1: Protection of a Carboxylic Acid as a Tert-Butyl Ester
This protocol describes the acid-catalyzed esterification of a carboxylic acid with tert-butanol (B103910).[1][4]
Materials:
-
Carboxylic acid (1.0 equiv)
-
tert-Butanol (large excess, can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equiv)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the carboxylic acid in an excess of tert-butanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Once the reaction is complete, remove the excess tert-butanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude tert-butyl ester.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the acid-catalyzed cleavage of a tert-butyl ester.[6]
Materials:
-
tert-Butyl ester (1.0 equiv)
-
Trifluoroacetic acid (TFA) (5-10 equiv)
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add toluene and re-concentrate to remove residual TFA (co-evaporation). Repeat this step 2-3 times.
-
The resulting carboxylic acid can be used directly or purified further if necessary.
Protocol 3: Protection of a Carboxylic Acid as a Benzyl Ester
This protocol describes the esterification of a carboxylic acid with benzyl alcohol using an acid catalyst.[7][8]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Benzyl alcohol (1.2 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the carboxylic acid and benzyl alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude benzyl ester by flash column chromatography.
Protocol 4: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis
This is a common and mild method for the cleavage of a benzyl ester.[9][10]
Materials:
-
Benzyl ester (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (B129727) or Ethyl acetate (B1210297)
-
Hydrogen gas (balloon or H-Cube®)
-
Celite®
Procedure:
-
Dissolve the benzyl ester in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature. Monitor the reaction progress by TLC.[11]
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
Experimental Workflow for Orthogonality Comparison
The following diagram illustrates a generalized workflow for comparing the orthogonality of two different protecting groups on a dicarboxylic acid.
Caption: Workflow for comparing protecting group orthogonality.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. benchchem.com [benchchem.com]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of tert-Butyl Pentanoate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of tert-Butyl pentanoate, a flammable liquid commonly used in research and development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This substance is a highly flammable liquid and vapor, can cause serious eye irritation, and may lead to respiratory irritation or drowsiness.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste due to its flammability.[2] Under no circumstances should it be poured down the drain.[2]
1. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. This includes the pure chemical, solutions containing it, and any contaminated materials.
-
Container Compatibility: The waste container should be made of a material compatible with organic solvents, such as glass or polyethylene, and must have a secure, tight-fitting lid.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").[2][3]
2. Handling of Spills and Contaminated Materials:
-
Small Spills: For minor spills, absorb the liquid using an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[3] Do not use combustible materials such as paper towels for significant quantities.[3]
-
Contaminated Solids: Collect all materials used to clean up spills, including the absorbent material and any contaminated gloves or wipes, and place them in the designated hazardous waste container.[3]
-
Decontamination: After the bulk of the spill has been absorbed, decontaminate the area with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.
3. Storage of Hazardous Waste:
-
Satellite Accumulation Area: Store the sealed hazardous waste container in a designated and properly marked satellite accumulation area within the laboratory.[4]
-
Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.[5] It should also be kept clear of heat, sparks, and open flames.
-
Container Management: Keep the waste container closed at all times except when adding waste.[6]
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Summary of Key Data
For quick reference, the following table summarizes the essential safety and physical property data for this compound.
| Property | Value | Source |
| GHS Hazard Classifications | Flammable Liquid (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1] |
| Flash Point | 15 °C / 59 °F | [5] |
| Boiling Point | 98 °C / 208.4 °F | [5] |
| Explosive Limits | Lower: 1.70 vol %, Upper: 9.80 vol % | [5] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1][5] |
| Incompatible Materials | Strong oxidizing agents, acids, bases | [5] |
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the logical flow of operations for handling and disposing of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks and promoting a culture of safety.
References
- 1. This compound | C9H18O2 | CID 520048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling tert-Butyl pentanoate
Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl pentanoate was located. The following guidance is synthesized from safety data for structurally similar compounds, such as tert-Butyl acetate (B1210297) and other esters. It is imperative to handle this chemical with caution and adhere to all institutional and regulatory safety protocols.
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling flammable liquid esters and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound.
| Body Part | Equipment | Specifications |
| Eyes/Face | Safety Glasses with Side Shields or Chemical Splash Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards. |
| Hands | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure. Nitrile or neoprene gloves are generally recommended for similar esters. Inspect gloves prior to use. |
| Body | Laboratory Coat | A standard or flame-retardant laboratory coat should be worn to protect against splashes and spills. |
| Respiratory | Fume Hood or Approved Respirator | Handle in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining chemical integrity and laboratory safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale vapors or mists.[1]
-
Use only non-sparking tools and explosion-proof equipment.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]
Storage:
-
Store in a cool, dry, and well-ventilated area designated as a flammables area.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Disposal Plan
All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.
Waste Collection:
-
Segregation: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and include the chemical name and associated hazards.
-
Contaminated PPE: Used gloves, absorbent materials, and other disposable PPE should be collected in a designated hazardous waste container.
Spill Cleanup:
-
For small spills, use a non-combustible absorbent material like sand or earth.
-
Collect the absorbed material into a suitable container for disposal.
-
Ensure adequate ventilation during cleanup.
-
Do not allow the spilled chemical to enter drains.[3]
Experimental Protocols
No specific experimental protocols for safety and handling of this compound were found in the search results. The provided handling and disposal plans are based on standard laboratory safety practices for similar chemicals.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
